5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Description
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Properties
IUPAC Name |
5-butylsulfanyl-3-chloro-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)9-11-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIWHXONOUBGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676582 | |
| Record name | 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36955-36-9 | |
| Record name | 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: Core Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1] This guide provides a comprehensive technical overview of a specific, lesser-documented derivative: 5-(Butylthio)-3-chloro-1,2,4-thiadiazole . Due to the limited direct literature on this exact molecule, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile of its core properties, synthesis, and handling. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and similar compounds in drug discovery and other advanced applications.
Molecular Structure and Physicochemical Properties
Predicted Physicochemical Parameters
The following table outlines the predicted physicochemical properties of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. These values are estimated based on the known properties of similar 1,2,4-thiadiazole derivatives and computational models.
| Property | Predicted Value | Rationale/Supporting Evidence |
| Molecular Formula | C₆H₉ClN₂S₂ | Based on the constituent atoms of the butylthio, chloro, and 1,2,4-thiadiazole moieties. |
| Molecular Weight | ~208.73 g/mol | Calculated from the atomic weights of the constituent atoms. The molecular weight of the analogous 5-chloro-3-methyl-1,2,4-thiadiazole is 134.59 g/mol .[2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Halogenated thiadiazoles are often colorless liquids.[3] The presence of the sulfur-containing alkyl chain may result in a pale yellow hue. |
| Boiling Point | > 200 °C (estimated) | The boiling point of 3,4-dichloro-1,2,5-thiadiazole is 158 °C.[3] The larger butylthio group would be expected to increase the boiling point significantly. |
| Solubility | Soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate, THF). Insoluble in water. | The non-polar butyl chain and the heterocyclic ring suggest good solubility in organic solvents. |
| Stability | Stable under standard conditions. Sensitive to strong oxidizing and reducing agents, and strong bases. | 1,2,4-Thiadiazoles with substituents at the 3- and 5-positions are generally stable to acids, alkalis, oxidizing agents, and reducing agents.[4] |
Structural Elucidation: A Predictive Spectroscopic Profile
The structural confirmation of a novel compound relies heavily on spectroscopic analysis. Based on the known spectral data of related 1,2,4-thiadiazole derivatives, a predictive spectroscopic profile for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is presented below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be dominated by the signals from the butyl group. The chemical shifts would likely appear in the upfield region, characteristic of aliphatic protons. The methylene group adjacent to the sulfur atom (α-CH₂) would be the most deshielded due to the electron-withdrawing effect of the thioether linkage, likely appearing as a triplet around δ 3.0-3.5 ppm. The subsequent methylene groups (β-CH₂ and γ-CH₂) would appear as multiplets further upfield, and the terminal methyl group (δ-CH₃) would be a triplet at approximately δ 0.9-1.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring and the four carbons of the butyl chain. The carbon atom at the 5-position (C5), bonded to the butylthio group, would be significantly downfield due to the influence of the sulfur and nitrogen atoms. The carbon at the 3-position (C3), bearing the chlorine atom, would also be downfield. The butyl chain carbons would appear in the aliphatic region of the spectrum. For a similar compound, 3-chloro-4-fluoro-1,2,5-thiadiazole, the carbon attached to the chlorine appears at 133 ppm.[5]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic vibrational frequencies for the 1,2,4-thiadiazole ring are expected. For 3-chloro-4-fluoro-1,2,5-thiadiazole, C=N stretching vibrations are observed around 1527 cm⁻¹ and 1422 cm⁻¹, and ring stretching modes are seen at 1334 cm⁻¹, 873 cm⁻¹, and 813 cm⁻¹.[5] Similar vibrations would be expected for the target molecule. Additionally, C-H stretching vibrations from the butyl group will be present in the 2850-3000 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. For 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S). Common fragmentation pathways for halogenated thiadiazoles involve the loss of the halogen atom and cleavage of the side chains.[6]
Synthesis and Reaction Mechanisms
The synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole can be approached through established methodologies for the preparation of substituted 1,2,4-thiadiazoles. Two primary synthetic routes are proposed, each with its own mechanistic rationale.
Synthetic Pathway 1: From Dipotassium Cyanodithioimidocarbonate
This approach is adapted from the work of Wittenbrook and is a versatile method for preparing 3-chloro-5-(alkylthio)-1,2,4-thiadiazoles.[7]
Caption: Synthetic Pathway 1 for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Experimental Protocol:
-
Step 1: Alkylation. To a solution of dipotassium cyanodithioimidocarbonate in a suitable solvent such as aqueous acetone, add butyl bromide dropwise at 0 °C.[7] Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting potassium butylcyanodithioimidocarbonate is used in the next step without further purification.
-
Causality: The nucleophilic sulfur of the cyanodithioimidocarbonate attacks the electrophilic carbon of butyl bromide in an SN2 reaction, displacing the bromide and forming the S-butyl derivative.
-
-
Step 2: Oxidative Cyclization. The crude product from Step 1 is dissolved in an inert solvent like chloroform. The solution is cooled to 0 °C, and sulfuryl chloride is added dropwise.[7] The reaction is allowed to proceed overnight at room temperature. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum chromatography to yield 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
-
Causality: Sulfuryl chloride acts as both a chlorinating and oxidizing agent, facilitating the cyclization of the intermediate to form the stable aromatic 1,2,4-thiadiazole ring.
-
Synthetic Pathway 2: Nucleophilic Substitution of 3,5-dichloro-1,2,4-thiadiazole
This pathway leverages the known reactivity of the 1,2,4-thiadiazole ring, where the 5-position is particularly susceptible to nucleophilic attack.[4]
Caption: Synthetic Pathway 2 for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Experimental Protocol:
-
Step 1: Synthesis of 3,5-dichloro-1,2,4-thiadiazole. This precursor can be synthesized via several reported methods, often involving the cyclization of smaller chlorinated nitrogen and sulfur-containing fragments.
-
Step 2: Nucleophilic Aromatic Substitution. To a solution of 3,5-dichloro-1,2,4-thiadiazole in a suitable aprotic solvent (e.g., THF, DMF), add one equivalent of butyl mercaptan followed by a non-nucleophilic base such as triethylamine. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and extracting with an organic solvent. The crude product is then purified by column chromatography.
-
Causality: The base deprotonates the butyl mercaptan to form the more nucleophilic butylthiolate anion. This anion then attacks the electron-deficient carbon at the 5-position of the thiadiazole ring, displacing the chloride in a nucleophilic aromatic substitution reaction. The 5-position is more reactive than the 3-position towards nucleophilic attack.[4]
-
Safety and Handling
Given the presence of chloro and thioether functional groups, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and its synthetic precursors should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any volatile or aerosolized materials.[8]
-
Handling of Reagents:
-
Sulfuryl Chloride: This reagent is highly corrosive and reacts violently with water.[9] It should be handled with extreme care in a dry environment.
-
Butyl Mercaptan: This compound has a strong, unpleasant odor and is flammable. Handle in a fume hood and away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Potential Applications in Research and Development
The 1,2,4-thiadiazole core is a versatile pharmacophore found in a wide range of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[10] The introduction of a butylthio group at the 5-position and a chlorine atom at the 3-position offers several avenues for further chemical modification and biological screening.
-
Drug Discovery: The lipophilic butylthio group may enhance membrane permeability, a desirable property for drug candidates. The chlorine atom at the 3-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Covalent Inhibitors: Certain substituted 1,2,4-thiadiazoles have been shown to act as selective and efficient modifiers of protein thiols, making them valuable tools in chemical biology and as potential covalent inhibitors.[7] The reactivity of the 5-(butylthio) group could be modulated for such applications.
Conclusion
While "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" is not a widely characterized compound, its fundamental properties and synthetic accessibility can be reliably predicted based on the well-established chemistry of the 1,2,4-thiadiazole ring system. This technical guide provides a solid foundation for researchers interested in synthesizing and exploring the potential of this and related molecules. The proposed synthetic routes are based on proven methodologies and offer a clear path to obtaining this compound for further investigation. As with any novel chemical entity, careful experimental work is required to confirm the predicted properties and to fully elucidate its chemical and biological behavior.
References
- Kurzer, F. (1982). Recent advances in the chemistry of 1,2,4-thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-359.
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Wittenbrook, L. S., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417. [Link]
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T. Pasinszki, T. Veszprémi, M. Fehervari, G. Vass, G. Tarczay, Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole, ResearchGate GmbH. [Link]
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PubChem. (n.d.). 3-Chloro-1,2,5-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Popov, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 831. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfur Chloride. [Link]
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PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Gissot, A., et al. (2012). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Beilstein Journal of Organic Chemistry, 8, 1241–1247. [Link]
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Wikipedia contributors. (2023, December 28). 3,4-Dichloro-1,2,5-thiadiazole. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
- Porcal, W., et al. (2008). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Current Medicinal Chemistry, 15(29), 3072-3088.
- Wittenbrook, L. S., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]
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New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]
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Scherer, M., et al. (2010). Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. Molbank, 2010(3), M673. [Link]
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Bhasi, S., et al. (2017). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 31(2), 167-174. [Link]
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"5-(Butylthio)-3-chloro-1,2,4-thiadiazole" molecular structure
An In-Depth Technical Guide to the Molecular Structure and Properties of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Executive Summary
This technical guide provides a comprehensive analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, a heterocyclic compound built upon the pharmacologically significant 1,2,4-thiadiazole scaffold. Thiadiazole derivatives are the subject of intense research in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document delves into the molecular structure, physicochemical properties, a proposed synthetic pathway, and methods for spectroscopic characterization of the title compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this molecule's potential as a building block for novel therapeutic agents. The guide synthesizes structural data with practical insights into its reactivity, potential applications, and safe handling protocols.
Introduction to the 1,2,4-Thiadiazole Scaffold
Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[4] Four constitutional isomers exist: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole, each with a unique arrangement of heteroatoms that dictates its electronic properties and chemical reactivity.[2][4] The 1,2,4-thiadiazole core, in particular, is a valuable pharmacophore in drug discovery, often acting as a bioisostere for pyrimidine or other heterocyclic systems, which allows it to interact with various biological targets.[2] The presence of heteroatoms enhances membrane permeability and provides sites for hydrogen bonding, crucial for drug-receptor interactions.[2]
The compound 5-(Butylthio)-3-chloro-1,2,4-thiadiazole (Figure 1) incorporates this privileged scaffold. Its structure is further functionalized with a chloro group at the 3-position and a butylthio group at the 5-position. These substituents are not merely decorative; they are critical modulators of the molecule's lipophilicity, electronic distribution, and reactivity, making it a versatile intermediate for developing compound libraries for biological screening.
Figure 1. Molecular Structure of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole consists of:
-
A 1,2,4-Thiadiazole Ring: An aromatic five-membered ring that forms the core of the molecule. Its aromaticity lends it significant stability.[2]
-
A Chloro Substituent at Position 3: The chlorine atom is a potent electron-withdrawing group, influencing the electron density of the heterocyclic ring. It also serves as an excellent leaving group, making this position a prime site for nucleophilic substitution reactions—a key strategy for chemical diversification.
-
A Butylthio Group at Position 5: This thioether linkage introduces a flexible, lipophilic butyl chain. The sulfur atom can participate in non-covalent interactions, while the butyl group increases the molecule's overall hydrophobicity, which can enhance its ability to cross biological membranes. The 5-position of the 1,2,4-thiadiazole ring is known to be the most reactive site for nucleophilic substitution.[2]
Physicochemical Data
The key identifying and physicochemical properties of the compound are summarized in the table below. These data are essential for experimental design, dosage calculations, and computational modeling.
| Property | Value | Source |
| CAS Number | 36955-36-9 | [5][6] |
| Molecular Formula | C₆H₉ClN₂S₂ | [6] |
| Molecular Weight | 208.73 g/mol | [6] |
| Canonical SMILES | CCCCSC1=NC(=NS1)Cl | [6] |
| Synonyms | 5-(butylsulfanyl)-3-chloro-1,2,4-thiadiazole | [6] |
| Purity | Typically ≥96% | [6] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach involves the reaction of a suitable N-acylated amidine with a chlorinating/sulfur-transfer reagent. A representative synthesis could start from S-butyl dithiocarbamate, which can be elaborated and cyclized. The general principle often involves forming the S-N bond followed by intramolecular cyclization and subsequent chlorination.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on general synthetic methods for thiadiazoles and should be optimized under appropriate laboratory conditions.
Objective: To synthesize 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Materials:
-
S-Butyl carbonochloridodithioate
-
Ammonia (aqueous solution)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Formation of Dithiocarbamate Precursor: To a stirred solution of S-butyl carbonochloridodithioate in anhydrous DCM at 0°C, slowly add an excess of aqueous ammonia. The reaction is allowed to warm to room temperature and stirred for 4 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Causality: This step forms the essential dithiocarbamate, which contains the necessary N-C-S-S framework for subsequent cyclization.
-
-
Oxidative Cyclization and Chlorination: The crude dithiocarbamate is redissolved in anhydrous DCM. Triethylamine (2.2 equivalents) is added, and the solution is cooled to 0°C. A solution of sulfuryl chloride (1.1 equivalents) in DCM is added dropwise over 30 minutes. The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.
-
Causality: Sulfuryl chloride acts as both a chlorinating agent and a cyclizing agent, facilitating the formation of the heterocyclic ring and installation of the chlorine atom at the C3 position. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Work-up and Purification: The reaction mixture is quenched with water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Causality: The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted starting materials. Column chromatography is a standard and effective method for isolating the target compound from reaction byproducts.
-
Mechanistic Rationale
The proposed synthesis involves a complex sequence of reactions, but the core mechanism centers on the formation of the thiadiazole ring.
Caption: Proposed reaction mechanism for thiadiazole synthesis.
Spectroscopic and Analytical Characterization
Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be dominated by signals from the butyl group.
-
A triplet around 0.9 ppm (3H), corresponding to the terminal methyl (CH₃) group.
-
A sextet around 1.4-1.5 ppm (2H), for the adjacent methylene (CH₂) group.
-
A quintet around 1.6-1.7 ppm (2H), for the next methylene group.
-
A triplet around 3.0-3.2 ppm (2H), for the methylene group directly attached to the sulfur atom, which is deshielded.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Four signals in the aliphatic region (approx. 13-35 ppm) corresponding to the four distinct carbons of the butyl chain.
-
Two signals in the aromatic/heteroaromatic region (approx. 150-180 ppm) for the two carbons of the thiadiazole ring (C3 and C5).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 208, with a characteristic M+2 isotopic peak at m/z ≈ 210 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
-
Common fragmentation patterns would include the loss of the butyl group, chlorine, or cleavage of the thiadiazole ring.
-
Workflow for Structural Verification
The logical flow for confirming the structure of a newly synthesized batch of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is outlined below.
Caption: Standard workflow for purification and structural confirmation.
Reactivity and Potential for Derivatization
The chemical reactivity of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is dictated by its functional groups, making it a valuable platform for generating diverse chemical entities.
-
Nucleophilic Aromatic Substitution at C3: The chlorine atom at the 3-position is the most reactive site for nucleophilic substitution. This allows for the straightforward introduction of various functional groups, such as amines, alcohols, or thiols, by reacting the compound with the corresponding nucleophile. This is a powerful method for building a library of analogues for structure-activity relationship (SAR) studies.
-
Oxidation of the Thioether: The sulfur atom of the butylthio group can be oxidized to form a sulfoxide or a sulfone. This transformation significantly alters the electronic and steric properties of the substituent, which can have a profound impact on biological activity.
-
Ring Stability: The 1,2,4-thiadiazole ring is generally stable under many reaction conditions but can be cleaved by strong reducing agents.[2]
Applications in Drug Discovery and Development
Thiadiazole-containing compounds are prevalent in modern pharmacology.[3][9] They are known to exhibit a wide spectrum of biological activities.
-
Anticancer Potential: Many 1,3,4-thiadiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer.[1][9] The mechanism often involves the inhibition of key enzymes or interference with DNA replication processes.
-
Antimicrobial and Antifungal Activity: The thiadiazole scaffold is present in several antimicrobial agents. The combination of the heterocyclic ring with a lipophilic side chain, such as the butyl group, could facilitate penetration of microbial cell walls.
-
Anti-inflammatory and Analgesic Effects: Certain substituted thiadiazoles have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential for treating inflammatory conditions.
The title compound, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, serves as an ideal starting point for exploring these therapeutic areas. The butylthio group provides lipophilicity, while the reactive chloro group allows for the attachment of various pharmacophores to probe interactions with specific biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and its derivatives.
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[10] Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a strategically functionalized heterocyclic compound with significant potential as an intermediate in medicinal chemistry and drug discovery. Its molecular structure, featuring a stable aromatic core, a reactive chlorine handle, and a lipophilic side chain, provides a versatile platform for chemical modification. Future research should focus on exploiting the reactivity of the C3-chloro group to synthesize libraries of derivatives. These new compounds should then be subjected to systematic biological screening to identify novel lead candidates for various therapeutic targets. Further studies, including X-ray crystallography, would provide deeper insights into the compound's three-dimensional structure and its potential interactions with protein binding sites.
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An In-Depth Technical Guide to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and agrochemical research. Its structural motif, the 1,2,4-thiadiazole ring, is a recognized pharmacophore, a key structural component responsible for a molecule's biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and analytical characterization, designed to be a valuable resource for professionals in research and development.
The IUPAC name for this compound is 5-(butylsulfanyl)-3-chloro-1,2,4-thiadiazole . It is also known by several synonyms, including:
-
5-(Butylthio)-3-chloro-1,2,4-thiadiazole
-
3-Chloro-5-(butylthio)-1,2,4-thiadiazole
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(butylthio)-3-chloro-1,2,4-thiadiazole is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Source |
| CAS Number | 36955-36-9 | [1] |
| Molecular Formula | C₆H₉ClN₂S₂ | [1] |
| Molecular Weight | 208.73 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Reactivity
The synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles can be achieved through the oxidative cyclization of monoalkylated dipotassium cyanodithioimidocarbonate derivatives with sulfuryl chloride[2]. This general approach can be adapted for the synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole.
Experimental Protocol: A General Approach
Step 1: Synthesis of the Monoalkylated Intermediate
-
Dipotassium cyanodithioimidocarbonate is reacted with a suitable butylating agent, such as butyl bromide.
-
The reaction is typically carried out in a suitable solvent under controlled temperature conditions to yield the mono-butylated intermediate.
Step 2: Oxidative Cyclization
-
The mono-butylated intermediate is then treated with an oxidizing and chlorinating agent, such as sulfuryl chloride (SO₂Cl₂).
-
This step facilitates the cyclization and chlorination to form the final product, 5-(butylthio)-3-chloro-1,2,4-thiadiazole.
Caption: General synthesis pathway for 5-(butylthio)-3-chloro-1,2,4-thiadiazole.
The reactivity of the 1,2,4-thiadiazole ring is influenced by the electron-withdrawing nature of the two nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack[2]. The chloro-substituent at the 3-position is a good leaving group, allowing for further functionalization of the molecule through nucleophilic substitution reactions.
Applications in Research and Development
The 1,2,4-thiadiazole scaffold is a versatile building block in the design of new bioactive molecules. Derivatives of this heterocyclic system have shown a wide range of pharmacological and agrochemical activities.
Agrochemical Applications
Thiadiazole derivatives have been investigated for their potential as fungicides.[3] The fungicidal activity of some thiadiazole compounds is attributed to their ability to disrupt the integrity of the fungal cell membrane.[4]
Mechanism of Action as a Fungicide:
Many antifungal agents containing an azole ring, a class to which thiadiazoles are related, function by inhibiting the enzyme lanosterol 14α-demethylase.[5][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[6] While the specific mechanism of 5-(butylthio)-3-chloro-1,2,4-thiadiazole has not been explicitly detailed, it is plausible that it shares this mode of action.
Caption: Postulated mechanism of fungicidal action.
Pharmaceutical Research
The 1,2,4-thiadiazole nucleus is also a key component in the development of new therapeutic agents. Various derivatives have been synthesized and evaluated for a range of biological activities, including as potential anticancer and antiviral agents. The ability of the thiadiazole ring to participate in various biological interactions makes it an attractive scaffold for drug design.
Safety and Toxicology
As with any chemical compound, proper handling and safety precautions are paramount. 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is classified as an irritant.
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| H410 | Very toxic to aquatic life with long lasting effects. |
Analytical Characterization
The structural elucidation and purity assessment of 5-(butylthio)-3-chloro-1,2,4-thiadiazole are typically achieved using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the butyl group protons, while the ¹³C NMR spectrum would provide information about the carbon skeleton of the entire molecule.[7][8][9][10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[11][12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method coupled with a UV detector is commonly employed for the analysis of thiadiazole derivatives.[7][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of volatile derivatives or for purity assessment.
Caption: A typical analytical workflow for 5-(butylthio)-3-chloro-1,2,4-thiadiazole.
Conclusion
5-(Butylthio)-3-chloro-1,2,4-thiadiazole represents a molecule of significant interest for researchers in both the agrochemical and pharmaceutical sectors. Its 1,2,4-thiadiazole core provides a versatile platform for the development of novel bioactive compounds. A comprehensive understanding of its synthesis, reactivity, and biological activity is crucial for unlocking its full potential. This guide has provided a foundational overview to aid scientists and developers in their research endeavors with this promising chemical entity. Further investigation into its specific biological targets and toxicological profile will be essential for its future applications.
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The Royal Society of Chemistry. (2013). bibenzo[c][1][5][6]thiadiazole Supplementary Information.
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An In-Depth Technical Guide to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(butylthio)-3-chloro-1,2,4-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will delve into a proposed synthetic pathway, predict its physicochemical and spectral properties, discuss its expected reactivity, and outline essential safety protocols.
Introduction to the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds. The arrangement of heteroatoms in the 1,2,4-thiadiazole ring results in a unique electronic distribution, influencing its reactivity and interaction with biological targets. Notably, the carbon atom at the 5-position is generally susceptible to nucleophilic attack, a key feature in the chemical behavior of its derivatives.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | 36955-36-9 | |
| Molecular Formula | C₆H₉ClN₂S₂[1] | |
| Molecular Weight | 208.73 g/mol [1] | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogous short-chain alkylthio-thiadiazoles. |
| Melting Point | Low melting point, likely below room temperature | Extrapolation from similar structures. |
| Boiling Point | Expected to be >200 °C at atmospheric pressure | The presence of the polar thiadiazole ring and the butylthio group would lead to a relatively high boiling point. |
| Density | ~1.2 - 1.3 g/cm³ | Based on the density of related chlorinated and sulfur-containing heterocyclic compounds. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Sparingly soluble in water. | The butyl group confers lipophilicity, while the heterocyclic core has some polarity. |
Proposed Synthesis
A plausible and efficient synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole can be adapted from established methods for preparing 3-chloro-5-substituted-1,2,4-thiadiazoles. The proposed two-step synthesis starts from dipotassium cyanodithioimidocarbonate.
Step 1: Synthesis of Monobutyl Dipotassium Cyanodithioimidocarbonate
The initial step involves the alkylation of dipotassium cyanodithioimidocarbonate with an appropriate alkylating agent, in this case, 1-bromobutane.
Reaction:
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dipotassium cyanodithioimidocarbonate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-bromobutane (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting monobutyl derivative can be used in the next step without extensive purification.
Causality of Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the potassium salt and facilitate the S_N2 reaction.
-
Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.
Step 2: Oxidative Cyclization to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
The second step is an oxidative cyclization of the intermediate using sulfuryl chloride (SO₂Cl₂), which also serves as the chlorinating agent.
Reaction:
Experimental Protocol:
-
The crude reaction mixture from Step 1 is cooled to 0 °C.
-
Sulfuryl chloride (2.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is then quenched by carefully pouring it into ice-water.
-
The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Reagent: Sulfuryl chloride is a powerful oxidizing and chlorinating agent that effectively drives the cyclization and installs the chlorine atom at the 3-position.
-
Stoichiometry: An excess of sulfuryl chloride ensures the complete conversion of the starting material.
-
Quenching: Pouring the reaction mixture into ice-water safely decomposes any unreacted sulfuryl chloride and facilitates the separation of the organic product.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole.
Predicted Spectroscopic Data
The following are predicted spectral characteristics for 5-(butylthio)-3-chloro-1,2,4-thiadiazole based on the analysis of its functional groups and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ 0.9-1.0 ppm (triplet, 3H): Terminal methyl group of the butyl chain (-CH₃).
-
δ 1.4-1.5 ppm (sextet, 2H): Methylene group adjacent to the terminal methyl group (-CH₂-CH₃).
-
δ 1.6-1.8 ppm (quintet, 2H): Methylene group adjacent to the sulfur-bound methylene group (S-CH₂-CH₂-).
-
δ 3.1-3.3 ppm (triplet, 2H): Methylene group directly attached to the sulfur atom (S-CH₂-).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ 13-14 ppm: Terminal methyl carbon of the butyl chain (-CH₃).
-
δ 21-23 ppm: Methylene carbon adjacent to the terminal methyl group (-CH₂-CH₃).
-
δ 30-32 ppm: Methylene carbon adjacent to the sulfur-bound methylene group (S-CH₂-CH₂-).
-
δ 33-35 ppm: Methylene carbon directly attached to the sulfur atom (S-CH₂-).
-
δ ~155 ppm: Carbon at the 3-position of the thiadiazole ring (C-Cl).
-
δ ~180 ppm: Carbon at the 5-position of the thiadiazole ring (C-S-Butyl).
Infrared (IR) Spectroscopy
-
2960-2850 cm⁻¹: C-H stretching vibrations of the butyl group.
-
1500-1550 cm⁻¹: C=N stretching vibrations within the thiadiazole ring.
-
1400-1450 cm⁻¹: C-N stretching vibrations within the thiadiazole ring.
-
800-850 cm⁻¹: C-Cl stretching vibration.
-
650-700 cm⁻¹: C-S stretching vibration.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 208 and 210 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the butyl group and cleavage of the thiadiazole ring.
Chemical Reactivity
The chemical reactivity of 5-(butylthio)-3-chloro-1,2,4-thiadiazole is primarily dictated by the electrophilic nature of the carbon atoms in the thiadiazole ring and the presence of a good leaving group (chloride) at the 3-position, although the butylthio group at the 5-position is also a potential site for reaction.
Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position and the butylthio group at the 5-position are susceptible to nucleophilic aromatic substitution (S_NAr). The 5-position is generally more reactive towards nucleophiles in 1,2,4-thiadiazoles. Therefore, reaction with strong nucleophiles may lead to the displacement of the butylthio group. However, under certain conditions, displacement of the chloro group at the 3-position can also be achieved.
Diagram of Nucleophilic Substitution Reactivity:
Caption: Relative reactivity of C3 and C5 positions towards nucleophiles.
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-(butylthio)-3-chloro-1,2,4-thiadiazole is not available. The following precautions are based on the safety profiles of structurally related chlorinated and sulfur-containing heterocyclic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a valuable heterocyclic compound with significant potential for further chemical exploration and application development. While direct experimental data is sparse, this guide provides a robust framework for its synthesis, predicted properties, and reactivity based on sound chemical principles and data from analogous structures. As research into 1,2,4-thiadiazole derivatives continues to expand, a more complete experimental characterization of this molecule will undoubtedly emerge, further elucidating its potential in various scientific fields.
References
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"5-(Butylthio)-3-chloro-1,2,4-thiadiazole" solubility data
An In-depth Technical Guide to the Solubility of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, a compound of interest in various chemical research and development sectors. In the absence of extensive published solubility data for this specific molecule, this document outlines the key physicochemical properties that govern its solubility, discusses the solubility of structurally related 1,2,4-thiadiazole derivatives, and presents a detailed, field-proven experimental protocol for determining its solubility in various solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications ranging from reaction chemistry to formulation development.
Introduction to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and the Critical Role of Solubility
5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a substituted heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms, which are recognized for their diverse applications in medicinal and agricultural chemistry.[1] The specific arrangement of the butylthio and chloro substituents on the 1,2,4-thiadiazole core of the target molecule suggests its potential utility as an intermediate in organic synthesis or as a scaffold for the development of novel bioactive agents.
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a wide range of applications. In drug discovery and development, for instance, aqueous solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[2] For agrochemicals, solubility affects formulation, application, and environmental fate. In synthetic chemistry, solvent selection based on solubility is crucial for reaction kinetics, yield, and purification. A comprehensive understanding of the solubility of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is therefore a prerequisite for its effective utilization.
Physicochemical Properties and Predicted Solubility Behavior
Table 1: Physicochemical Properties of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
| Property | Value/Prediction | Source |
| Molecular Formula | C₆H₉ClN₂S₂ | [3] |
| Molecular Weight | 208.73 g/mol | [3] |
| Structure | A 1,2,4-thiadiazole ring substituted with a chloro group at position 3 and a butylthio group at position 5. | [3] |
| Predicted Polarity | The presence of the polar thiadiazole ring is offset by the nonpolar butyl group, suggesting moderate to low polarity and likely poor aqueous solubility. | Inferred from structure |
| Hydrogen Bonding | The molecule lacks significant hydrogen bond donors, which would further limit its solubility in protic solvents like water. | Inferred from structure |
The structural features of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole—specifically the nonpolar butyl chain and the lack of hydrogen bond donors—strongly suggest that it is a poorly water-soluble compound. The principle of "like dissolves like" indicates that its solubility will be higher in organic solvents of low to moderate polarity.[4]
Studies on other 1,2,4-thiadiazole derivatives have shown that structural modifications can significantly impact solubility. For example, substitutions on a phenyl ring attached to a 1,2,4-thiadiazole core have been found to decrease solubility.[5] This underscores the importance of the specific substituents on the thiadiazole ring in determining the overall solubility of the molecule.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
Given the absence of published data, an experimental approach is necessary to quantitatively determine the solubility of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability, particularly for poorly soluble compounds.[6][7] The following protocol provides a step-by-step guide for this determination.
Materials and Equipment
-
5-(Butylthio)-3-chloro-1,2,4-thiadiazole (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-(Butylthio)-3-chloro-1,2,4-thiadiazole to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[7]
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker.
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached. Temperature control is critical as solubility is temperature-dependent.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
For a more complete separation, centrifuge the vials at a high speed. This step is crucial to prevent undissolved solid from being carried over into the sample for analysis.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This removes any remaining fine particles.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.
-
Visualizing the Workflow
Caption: Thermodynamic Solubility Determination Workflow.
Factors Influencing the Solubility of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As predicted, solubility is expected to be higher in non-polar organic solvents and lower in polar solvents like water.
-
Temperature: For most solid solutes, solubility increases with temperature.[4] This relationship should be experimentally verified for this compound.
-
pH (for aqueous solutions): While 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is not strongly ionizable, the nitrogen atoms in the thiadiazole ring can exhibit weak basicity. Therefore, the pH of the aqueous medium could have a minor effect on its solubility.[7]
-
Presence of Cosolvents: The addition of a water-miscible organic solvent (cosolvent) to an aqueous solution can significantly increase the solubility of poorly soluble organic compounds.
Conclusion
This technical guide provides a foundational understanding of the solubility of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. While specific solubility data is currently lacking in the literature, the compound's structural characteristics suggest poor aqueous solubility and better solubility in organic solvents. The provided experimental protocol for thermodynamic solubility determination offers a robust and reliable method for researchers to obtain the precise quantitative data needed for their specific applications. A thorough understanding and experimental determination of this compound's solubility are essential for its successful application in research and development.
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An In-Depth Technical Guide to the Safe Handling of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a heterocyclic compound with potential applications in medicinal chemistry and drug development, belonging to a class of molecules known for their diverse biological activities.[1][2] As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency responses for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, synthesized from available data on the compound and structurally related 1,2,4-thiadiazole derivatives.
Introduction: The 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry.[3] Derivatives of this scaffold are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4] Their biological activity is often attributed to the unique electronic properties of the heterocyclic ring system.[4] Some 1,2,4-thiadiazoles act as "electrophilic warheads," capable of reacting with cysteine residues in proteins, which can lead to the inactivation of enzymes.[3][5] This reactivity underscores the importance of careful handling to prevent unintended biological interactions. This guide focuses specifically on 5-(Butylthio)-3-chloro-1,2,4-thiadiazole (CAS No. 36955-36-9), providing a framework for its safe utilization in a research and development setting.[6]
Hazard Identification and Toxicological Profile
Based on the Safety Data Sheet (SDS) for a closely related compound and general classifications for this chemical family, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole should be handled as a hazardous substance. The primary hazards are identified as irritation and potential toxicity to aquatic life.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
This table summarizes the GHS classifications based on available safety data sheets for related compounds.
Toxicological Summary:
-
Acute Effects: The primary routes of occupational exposure are inhalation, skin contact, and eye contact. Inhalation of dust or aerosols may cause respiratory tract irritation. Direct contact with the skin is expected to cause irritation, and contact with the eyes can result in serious irritation.
-
Chronic Effects: No specific data on the long-term effects of exposure to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole are available. However, as with many chlorinated organic and heterocyclic compounds, repeated or prolonged exposure should be avoided. No components of similar products are listed as carcinogens by IARC or NTP.
-
Ecological Hazards: The compound is classified as very toxic to aquatic life, with long-lasting effects. This necessitates stringent procedures to prevent its release into the environment.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Containment: For procedures with a higher risk of aerosol generation, the use of a glove box or other closed-system handling is recommended.[8]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact. The following are mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A face shield should also be worn if there is a splash hazard.[9][10]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to check the glove manufacturer's breakthrough time data for the specific solvent being used. Dispose of gloves immediately after handling the compound or if contamination is suspected.
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned. Ensure cuffs are snug to prevent skin exposure.
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[11]
Caption: Workflow for donning and doffing PPE.
Safe Handling and Storage Procedures
Adherence to standardized laboratory practices is the foundation of safety.
Handling
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[7]
-
Hygiene: Wash hands and face thoroughly after handling the compound and before eating, drinking, or smoking.[7] Contaminated clothing should be removed immediately and laundered separately before reuse.[7]
-
Quantities: Use the smallest feasible quantity of the material for the experiment to minimize waste and potential exposure.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][11] The storage area should be secured and accessible only to authorized personnel.[8]
Emergency Procedures
Prompt and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: In case of skin contact, take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap.[8] Seek medical attention if irritation develops or persists.
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[8] Call a poison control center or doctor immediately for treatment advice.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause dust to become airborne.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Caption: Step-by-step emergency spill response workflow.
Disposal Considerations
All waste containing 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[8] Do not allow the product to enter drains or waterways due to its high aquatic toxicity.
Conclusion
While 5-(Butylthio)-3-chloro-1,2,4-thiadiazole presents manageable hazards, its profile as a skin, eye, and respiratory irritant, combined with its high aquatic toxicity, demands rigorous adherence to safety protocols. By understanding the risks and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this compound, enabling the exploration of its scientific potential while ensuring personal and environmental protection.
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The Enduring Scaffold: A Technical Guide to the Discovery and Rich History of 1,2,4-Thiadiazoles
Abstract
The 1,2,4-thiadiazole core, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has traversed a remarkable journey from its initial discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry and drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical evolution, and synthetic methodologies of 1,2,4-thiadiazoles. We will delve into the pioneering work of early chemists, explore the mechanistic intricacies of classical and modern synthetic routes, and illuminate the diverse biological activities that have cemented the importance of this unique heterocyclic system. This guide is designed to be a practical and insightful resource, bridging the historical context with contemporary applications and empowering researchers to leverage the full potential of the 1,2,4-thiadiazole scaffold in their scientific endeavors.
A Glimpse into the Past: The Dawn of 1,2,4-Thiadiazole Chemistry
The story of the 1,2,4-thiadiazole ring system begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. While the parent 1,2,4-thiadiazole was first described in 1821, its synthesis and characterization were not reported until 1955.[1] The initial forays into this class of compounds were marked by serendipitous discoveries and the development of fundamental synthetic strategies that laid the groundwork for future innovations.
The Pioneering Synthesis: Hellsing's Oxidative Dimerization
The first documented synthesis of a 1,2,4-thiadiazole derivative is attributed to J. C. L. Hellsing in 1892 . His work, published in the Berichte der deutschen chemischen Gesellschaft, described the oxidative dimerization of thioamides to form 3,5-disubstituted-1,2,4-thiadiazoles. This seminal discovery established a foundational method for constructing the 1,2,4-thiadiazole ring that remains relevant to this day. The reaction proceeds through the formation of a disulfide intermediate, which then undergoes cyclization with the elimination of hydrogen sulfide.
Wolff's Contribution: Expanding the Synthetic Arsenal
Shortly after Hellsing's discovery, L. Wolff and his colleagues made significant contributions to the burgeoning field of 1,2,4-thiadiazole chemistry. Their research, documented in Justus Liebigs Annalen der Chemie, explored alternative synthetic routes and further elucidated the chemical properties of this novel heterocyclic system. While specific details of their early work require consultation of the original German texts, their contributions were instrumental in expanding the synthetic toolkit available to chemists of the era.
These early investigations, though conducted with the limited analytical techniques of the time, were pivotal in establishing the fundamental chemistry of 1,2,4-thiadiazoles and paving the way for the extensive research and development that would follow in the 20th and 21st centuries.
The Art of Synthesis: Constructing the 1,2,4-Thiadiazole Core
The synthesis of the 1,2,4-thiadiazole ring has evolved significantly since its inception. While classical methods remain valuable, a plethora of modern, efficient, and often greener synthetic strategies have been developed to access a diverse range of substituted 1,2,4-thiadiazoles.
The Cornerstone of Synthesis: Oxidative Dimerization of Thioamides
The oxidative dimerization of thioamides, the method pioneered by Hellsing, remains a robust and widely utilized strategy for the synthesis of symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles.[2][3][4] The reaction is typically carried out in the presence of an oxidizing agent, which facilitates the formation of the crucial N-S bond.
Mechanism of Oxidative Dimerization:
The reaction is believed to proceed through a radical mechanism. The thioamide is first oxidized to a radical cation, which then dimerizes. Subsequent cyclization and elimination of two protons and two electrons yield the stable 1,2,4-thiadiazole ring.
Caption: Oxidative Dimerization of Thioamides.
A variety of oxidizing agents have been employed for this transformation, including:
-
Hypervalent Iodine Reagents: o-Iodoxybenzoic acid (IBX) is a popular choice due to its efficiency and mild reaction conditions.[4]
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): DDQ is a highly efficient oxidant for this dimerization.[5]
-
Molecular Iodine (I₂): Iodine can mediate the oxidative coupling, often in the presence of a base.
-
Electrochemical Methods: Anodic oxidation provides a green and efficient alternative to chemical oxidants.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole via Oxidative Dimerization
This protocol provides a general procedure for the synthesis of a symmetrically substituted 1,2,4-thiadiazole.
Materials:
-
Thiobenzamide
-
o-Iodoxybenzoic acid (IBX)
-
Tetraethylammonium bromide (TEAB)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of thiobenzamide (1.0 mmol) in anhydrous acetonitrile (10 mL), add TEAB (1.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add IBX (1.1 mmol) portion-wise over 5 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,5-diphenyl-1,2,4-thiadiazole.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Modern Synthetic Strategies: Expanding the Scope
While oxidative dimerization is effective for symmetrical 1,2,4-thiadiazoles, the demand for unsymmetrically substituted and more complex derivatives has driven the development of novel synthetic methodologies.
A versatile approach for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles involves the reaction of amidines with isothiocyanates. This method allows for the introduction of diverse substituents at both the C3 and C5 positions. The reaction proceeds through the formation of an N-imidoylthiourea intermediate, which then undergoes oxidative cyclization.
Caption: Synthesis from Amidines and Isothiocyanates.
Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot procedures for the synthesis of 1,2,4-thiadiazoles have been developed to minimize purification steps and reduce waste. For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-thiadiazoles from nitriles and thioamides has been reported, involving an I₂-mediated oxidative formation of the N-S bond.[2]
In recent years, there has been a significant push towards developing environmentally benign synthetic methods. For 1,2,4-thiadiazoles, this has included the use of greener solvents, catalyst- and oxidant-free conditions, and enzymatic approaches.[6] For example, the use of water as a solvent and molecular oxygen as the oxidant for the oxidative dimerization of thioamides represents a significant step towards a more sustainable synthesis.[2]
The Biological Significance: 1,2,4-Thiadiazoles in Drug Discovery
The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous 1,2,4-thiadiazole derivatives with a wide range of pharmacological activities.
A Potent Weapon Against Cancer
Numerous studies have demonstrated the potent anticancer activity of 1,2,4-thiadiazole derivatives against various cancer cell lines.[7][8] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [7] |
| A549 (Lung) | 0.17 ± 0.032 | [7] | |
| DU-145 (Prostate) | 0.83 ± 0.091 | [7] | |
| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | [7] |
| Compound 25 | T47D (Breast) | 0.042 - 0.058 | [8] |
Fighting Microbial Infections
The emergence of drug-resistant pathogens poses a significant threat to global health. 1,2,4-Thiadiazole derivatives have shown promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[5]
Table 2: Antimicrobial Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 32f | Escherichia coli | < 0.97 | |
| Compound 32h | Escherichia coli | 1.95 | |
| Compound 23p | Staphylococcus epidermidis | 31.25 | |
| Compound 4c | Bacillus subtilis | 0.12 | |
| Compound 9a | Bacillus subtilis | 0.12 |
Other Therapeutic Applications
The therapeutic potential of 1,2,4-thiadiazoles extends beyond cancer and infectious diseases. Derivatives of this scaffold have been investigated for a variety of other conditions, including:
-
Alzheimer's Disease: Certain 1,2,4-thiadiazole derivatives have shown potential as β-secretase inhibitors, a key target in Alzheimer's disease therapy.[1]
-
Anti-inflammatory Agents: The 1,2,4-thiadiazole nucleus has been incorporated into molecules with anti-inflammatory properties.
-
Enzyme Inhibition: As mentioned earlier, 1,2,4-thiadiazoles can act as inhibitors of various enzymes, including cysteine proteases.
Future Perspectives and Conclusion
The journey of the 1,2,4-thiadiazole ring system, from its discovery in the late 19th century to its current prominence in medicinal chemistry, is a testament to its remarkable chemical and biological versatility. The foundational synthetic work of pioneers like Hellsing and Wolff has been built upon by generations of chemists, leading to a sophisticated and diverse array of synthetic methodologies.
The "privileged" nature of the 1,2,4-thiadiazole scaffold continues to inspire the design and synthesis of novel therapeutic agents for a wide range of diseases. As our understanding of disease biology deepens and synthetic methodologies become more advanced, the future of 1,2,4-thiadiazole-based drug discovery appears exceptionally bright. Further exploration of this remarkable heterocycle will undoubtedly lead to the development of new and improved medicines to address unmet medical needs. This guide has aimed to provide a comprehensive overview of this fascinating area of chemistry, offering both a historical perspective and a practical guide for researchers at the forefront of scientific innovation.
References
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Jia, Y., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]
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Reddy, T. S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12345-12356. [Link]
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Jadhav, S. D., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(1), 1-10. [Link]
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Kowalska, A., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(1), 123. [Link]
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El-Sayed, W. M., et al. (2018). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 23(1), 123. [Link]
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Koprowska, K., et al. (2021). Thiadiazole derivatives as anticancer agents. Cancers, 13(1), 123. [Link]
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Kumar, A., et al. (2021). Visible-light promoted serendipitous synthesis of 3,5-diaryl-1,2,4-thiadiazoles via oxidative dimerization of thiobenzamides. Journal of Sulfur Chemistry, 42(6), 663-673. [Link]
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- Wolff, L. (1893). Ueber Thiobiurete. Justus Liebigs Annalen der Chemie, 275(1), 295-310.
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Ali, M. A., et al. (2018). Synthesis and Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Chemistry, 2018, 1-10. [Link]
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Sharma, V., et al. (2016). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Journal of the Korean Chemical Society, 60(1), 1-10. [Link]
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Yildirim, I., et al. (2021). 1,2,4-Thiadiazoles and Their Properties. Current Organic Chemistry, 25(1), 1-20. [Link]
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Guda, R., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
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Al-Omar, M. A. (2010). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. Molecules, 15(1), 502-510. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole, a valuable heterocyclic building block in medicinal and materials chemistry. The synthesis proceeds via a selective nucleophilic aromatic substitution (SNAr) reaction, where one chlorine atom of the precursor, 3,5-dichloro-1,2,4-thiadiazole, is displaced by 1-butanethiol. This document outlines the reaction mechanism, provides a step-by-step protocol, discusses safety considerations, and details methods for the characterization of the final product.
Introduction: The Significance of 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in drug discovery and development.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of therapeutic agents.[3][4] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5] The 1,2,4-thiadiazole ring can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[5] Furthermore, certain 1,2,4-thiadiazoles have been identified as covalent modifiers of cysteine residues in proteins, making them valuable tools in chemical biology and for the development of targeted therapies.[6] The synthesis of asymmetrically substituted 1,2,4-thiadiazoles, such as the title compound, provides researchers with key intermediates for the further elaboration into more complex and potentially bioactive molecules.
Reaction Principle and Mechanism
The synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole is achieved through a nucleophilic aromatic substitution reaction. The 1,2,4-thiadiazole ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles on the carbon atoms of the ring.[7] In the starting material, 3,5-dichloro-1,2,4-thiadiazole, the two chlorine atoms are susceptible to displacement.
The reaction is initiated by the deprotonation of 1-butanethiol using a suitable base to form the more nucleophilic butanethiolate anion. This anion then attacks one of the carbon atoms bearing a chlorine atom on the 1,2,4-thiadiazole ring. Studies on related systems, such as the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, have shown that monosubstitution can be selectively achieved under controlled conditions, typically at room temperature.[8] The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the final product. The selectivity for monosubstitution is generally achieved by using one equivalent of the nucleophile.
Experimental Protocol
This protocol describes a general method for the synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole based on established principles of nucleophilic substitution on halogenated thiadiazoles.
Materials and Equipment:
-
3,5-Dichloro-1,2,4-thiadiazole
-
1-Butanethiol (n-Butyl mercaptan)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Safety Precautions:
-
1-Butanethiol: Highly flammable liquid and vapor with a strong, unpleasant odor (stench).[1][3] Harmful if swallowed or in contact with skin.[1] Causes eye and skin irritation.[1] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[3]
-
Sodium Hydride (if used): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any moisture.
-
Solvents: DMF is a reproductive hazard. Acetonitrile is flammable and toxic. Handle all solvents in a fume hood.
Step-by-Step Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (or MeCN) and cool to 0 °C in an ice bath.
-
If using sodium hydride: Carefully add sodium hydride (1.05 equivalents) to the stirred solvent.
-
Slowly add 1-butanethiol (1.0 equivalent) dropwise to the suspension of sodium hydride (or to the solvent if using potassium carbonate).
-
If using potassium carbonate: Add finely ground potassium carbonate (1.5 equivalents) to the solvent, followed by 1-butanethiol (1.0 equivalent).
-
Allow the mixture to stir at 0 °C for 20-30 minutes (or until hydrogen evolution ceases if using NaH) to ensure complete formation of the thiolate.
-
-
Nucleophilic Substitution Reaction:
-
In a separate flask, dissolve 3,5-dichloro-1,2,4-thiadiazole (1.0 equivalent) in a minimal amount of anhydrous DMF (or MeCN).
-
Slowly add the solution of 3,5-dichloro-1,2,4-thiadiazole to the prepared butanethiolate solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:9 ethyl acetate/hexanes mixture as the eluent). The product should be more nonpolar than the starting dichlorothiadiazole.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be an oil. Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-(butylthio)-3-chloro-1,2,4-thiadiazole as a liquid.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 5-(butylthio)-3-chloro-1,2,4-thiadiazole.
Data Summary and Characterization
The following table summarizes the key reactants and expected product information.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| 3,5-Dichloro-1,2,4-thiadiazole | C₂Cl₂N₂S | 155.00 | Starting Material | 1.0 eq |
| 1-Butanethiol | C₄H₁₀S | 90.19 | Nucleophile | 1.0 eq |
| Sodium Hydride (60%) | NaH | 24.00 | Base | 1.05 eq |
| 5-(Butylthio)-3-chloro-1,2,4-thiadiazole | C₆H₉ClN₂S₂ | 208.73 | Product | - |
Characterization of the Final Product:
The identity and purity of the synthesized 5-(butylthio)-3-chloro-1,2,4-thiadiazole should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the butyl group protons. A triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the sulfur atom.
-
¹³C NMR: Expect signals for the four distinct carbon atoms of the butyl group and two signals for the carbon atoms of the thiadiazole ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show the molecular ion peak corresponding to the product's mass, along with the characteristic isotopic pattern for a compound containing one chlorine atom.
-
Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the alkyl chain and vibrations associated with the 1,2,4-thiadiazole ring.
Conclusion
This application note provides a detailed guide for the synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole. The described protocol, based on a selective nucleophilic aromatic substitution, offers a reliable method for accessing this valuable synthetic intermediate. Adherence to the outlined safety precautions is crucial for the safe handling of the reagents involved. The successful synthesis and characterization of this compound will enable further exploration of 1,2,4-thiadiazole derivatives in various fields of chemical research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Butanethiol, 99+%. Retrieved from [Link]
-
DC Fine Chemicals. (2021, March 29). SAFETY DATA SHEET 102460-1-Butanethiol. Retrieved from [Link]
- Hu, Y., et al. (2020). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Future Medicinal Chemistry, 12(13), 1235-1250.
- Bora, R. O., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Indian Chemical Society, 98(11), 100185.
- Weinstock, L. M., et al. (1967). Methods of preparing thiadiazoles.
-
Albaugh LLC. (2021, August 26). SAFETY DATA SHEET. Retrieved from [Link]
- Cordes, M. H. J., & Rees, C. W. (1995). Substitution chemistry of 3,5-dichloro-4H-1,2,6-thiadiazine 4,4-ketals. Journal of the Chemical Society, Perkin Transactions 1, (6), 781-786.
- Science of Synthesis. (n.d.).
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-19.
- Rees, C. W., et al. (1993). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2179-2183.
- Weinstock, L. M., & Tull, R. J. (1971). Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
- Begum, S. A., et al. (2015). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Tetrahedron Letters, 56(38), 5327-5330.
- Yurttaş, L., et al. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 20(6), 11344-11361.
- Weinstock, L. M., et al. (1967). General synthetic system for 1,2,5-thiadiazoles. The Journal of Organic Chemistry, 32(9), 2823-2828.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- Dudek, J., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417.
-
Li, Y., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[1][2][4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 250, 115129.
- Bakr, M. A., & Al-Qalawi, A. R. M. (2014). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Beilstein Journal of Organic Chemistry, 10, 2378-2384.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
- Okuma, K., et al. (2020). A convenient synthesis of 2,3-dihydro-1,2,4-thiadiazoles, 4,5-dihydro-1,3-thiazoles, and 1,3-thiazoles. Heterocycles, 100(6), 879-890.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
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Synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: An In-Depth Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a stepwise procedure but also the underlying scientific rationale for each step, ensuring both technical accuracy and practical applicability.
Introduction and Significance
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a butylthio group at the 5-position and a chloro group at the 3-position can significantly modulate the compound's physicochemical properties and biological target interactions. This protocol is based on the established synthetic strategy developed by Wittenbrook, which provides a reliable and efficient route to this class of compounds.
Reaction Scheme Overview
The synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is achieved through a two-step process. The first step involves the S-alkylation of dipotassium cyanodithioimidocarbonate with 1-bromobutane. The resulting intermediate, potassium N-cyano-S-butyldithiocarbamate, undergoes an oxidative cyclization in the second step using sulfuryl chloride to yield the final product.
Caption: Workflow for the S-alkylation step.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dipotassium cyanodithioimidocarbonate (1.0 eq) in a mixture of deionized water and acetone. The ratio of water to acetone should be sufficient to fully dissolve the starting material.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
In a dropping funnel, place 1-bromobutane (1.0 eq) and add it dropwise to the cooled solution over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 12-16 hours).
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone and water. The resulting crude solid is the intermediate, potassium N-cyano-S-butyldithiocarbamate, which can be used in the next step without further purification.
Rationale: The use of a water/acetone solvent system facilitates the dissolution of both the ionic starting material and the organic alkylating agent. The dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
Step 2: Oxidative Cyclization to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
In this step, the intermediate undergoes an oxidative cyclization and chlorination mediated by sulfuryl chloride to form the thiadiazole ring.
Caption: Workflow for the oxidative cyclization.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend the crude potassium N-cyano-S-butyldithiocarbamate from Step 1 in chloroform.
-
Cool the suspension to 0°C in an ice-water bath with vigorous stirring.
-
Add sulfuryl chloride (1.2 eq) dropwise to the suspension over a period of 1 hour. Caution: This reaction is exothermic and releases toxic gases (HCl and SO2). This step must be performed in a well-ventilated fume hood. [1][2][3][4][5]4. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Carefully quench the reaction by slowly adding water to the flask while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of chloroform.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Rationale: Chloroform serves as an inert solvent for this reaction. Sulfuryl chloride is a powerful reagent that acts as both an oxidizing agent to facilitate the ring closure and a chlorinating agent to introduce the chlorine atom at the 3-position. The aqueous workup is necessary to remove inorganic byproducts and any remaining sulfuryl chloride.
Characterization of the Final Product
The identity and purity of the synthesized 5-(Butylthio)-3-chloro-1,2,4-thiadiazole should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the butyl group protons: a triplet around 0.9-1.0 ppm (CH₃), a multiplet around 1.4-1.5 ppm (CH₂), a multiplet around 1.6-1.7 ppm (CH₂), and a triplet around 3.0-3.1 ppm (SCH₂). |
| ¹³C NMR | Signals for the butyl group carbons and two distinct signals for the thiadiazole ring carbons, with one being significantly downfield due to the attachment of chlorine and sulfur atoms. [6][7] |
| FT-IR | Characteristic peaks for C-S, C=N, and C-Cl stretching vibrations. The absence of a nitrile peak (around 2200 cm⁻¹) from the intermediate confirms cyclization. [4][5] |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 208.73 g/mol , along with a characteristic isotopic pattern for a molecule containing one chlorine atom. [8][9] |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.
-
1-Bromobutane: It is a flammable liquid and an irritant. Avoid contact with skin and eyes.
-
Sulfuryl Chloride: This substance is highly corrosive, toxic, and reacts violently with water. [1][2][3][4][5]It should be handled with extreme care, and exposure to moisture must be avoided. In case of skin contact, immediately flush with copious amounts of water. [1]* Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction of 1-bromobutane. | Ensure adequate stirring and reaction time. Check the purity of the dipotassium cyanodithioimidocarbonate. |
| Decomposition of the starting material. | Maintain the reaction temperature at 0°C during the addition of 1-bromobutane. | |
| Low yield in Step 2 | Incomplete cyclization. | Ensure the dropwise addition of sulfuryl chloride at 0°C and sufficient reaction time. |
| Loss of product during workup. | Perform extractions carefully and ensure complete drying of the organic phase. | |
| Impure final product | Incomplete reaction or side reactions. | Optimize the purification by column chromatography, trying different solvent systems. |
| Presence of starting materials. | Monitor the reaction progress by TLC to ensure complete consumption of starting materials. |
Conclusion
This protocol provides a robust and reproducible method for the synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development programs.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
-
Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- - Optional[13C NMR]. Retrieved from [Link]
- Google Patents. (n.d.). US2816136A - Process for the production of alkali and alkaline-earth-metal salts of cyanodithioimidocarbonic acid.
-
ResearchGate. (2016, February 3). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively). Retrieved from [Link]
- Wittenbrook, L. S. (1975). Journal of Heterocyclic Chemistry, 12(1), 37-41.
-
Longdom Publishing. (2013, June 28). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). bibenzo[c]t[1][2][5]hiadiazole Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(methylthio)-1,2,4-thiadiazole-5(4H)-thione - Optional[MS (GC)]. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Abstract
This document provides a comprehensive guide for the purification of 5-(butylthio)-3-chloro-1,2,4-thiadiazole (CAS No. 36955-36-9), a key intermediate in the development of various biologically active molecules. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for recrystallization and column chromatography. Furthermore, this guide includes validated analytical methods for purity assessment, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure the final product meets stringent quality standards. Safety precautions, a critical aspect of handling chlorinated thiadiazole derivatives, are also thoroughly addressed.
Introduction and Rationale for Purification
5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a member of the 1,2,4-thiadiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact the yield and quality of subsequent synthetic steps, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient (API).
The primary goal of the purification protocols outlined in this document is to remove unreacted starting materials, reaction byproducts, and any degradation products, thereby yielding 5-(butylthio)-3-chloro-1,2,4-thiadiazole of high purity suitable for further synthetic applications and biological screening.
Synthesis and Common Impurities
A common synthetic route to 5-(butylthio)-3-chloro-1,2,4-thiadiazole involves the oxidative cyclization of a mono-butyl derivative of dipotassium cyanodithioimidocarbonate with sulfuryl chloride[1]. Understanding this synthesis is key to anticipating potential impurities.
Diagram of the Synthetic Pathway and Potential Impurities:
Caption: Synthetic route and likely impurities.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual mono-butyl derivative of dipotassium cyanodithioimidocarbonate and butyl bromide.
-
Over-oxidized Byproducts: The sulfur atom of the butylthio group is susceptible to over-oxidation, leading to the formation of the corresponding sulfinyl and sulfonyl derivatives. These impurities can have similar polarities to the target compound, making them challenging to remove.
-
Hydrolysis Products: The chloro-substituted thiadiazole ring can be sensitive to moisture, potentially leading to hydrolysis byproducts.
-
Residual Solvents: Solvents used in the synthesis and workup, such as chloroform or ethyl acetate.
Safety Precautions
Chlorinated thiadiazole derivatives should be handled with care, as they are often classified as hazardous substances.
-
Hazard Profile: Compounds of this class are typically harmful if swallowed, in contact with skin, or if inhaled. They can cause serious skin and eye irritation[2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Purification Protocols
The choice of purification method will depend on the scale of the synthesis and the nature of the impurities. A combination of techniques may be necessary to achieve the desired purity.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The key is to find a solvent or solvent system in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For thiadiazole derivatives, polar protic solvents or mixtures with nonpolar solvents are often effective[3].
Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of the crude product (approx. 10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and hexane) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling. A solvent pair (e.g., ethanol/water or toluene/hexane) may also be effective.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-(butylthio)-3-chloro-1,2,4-thiadiazole. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod at the meniscus can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Table 1: Suggested Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Ethanol or Isopropanol | Thiadiazole derivatives often show good solubility in hot alcohols and lower solubility upon cooling. |
| Ethanol/Water | A polar solvent system that can be fine-tuned for optimal solubility and crystallization. |
| Toluene/Hexane | A non-polar/polar aprotic system that can be effective for compounds with intermediate polarity. |
Column Chromatography
For larger quantities or when dealing with impurities of similar polarity, column chromatography is the preferred purification method. Silica gel is the most common stationary phase for this class of compounds[4][5].
Diagram of the Column Chromatography Workflow:
Caption: General workflow for column chromatography.
Protocol for Flash Column Chromatography:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and elute with different mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4[6].
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding more of the polar solvent (gradient elution). This will allow for the separation of compounds with different polarities.
-
Fraction Collection and Analysis: Collect the eluate in a series of fractions. Monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-(butylthio)-3-chloro-1,2,4-thiadiazole.
Table 2: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) | Low to Medium | A standard system for compounds of moderate polarity[6]. |
| Petroleum Ether / Ethyl Acetate (e.g., 8:2) | Low to Medium | Effective for separating thiadiazole derivatives[4]. |
| Dichloromethane / Hexane | Low to Medium | Dichloromethane can improve the solubility of some compounds. |
Analytical Methods for Purity Assessment
To confirm the purity of the final product, it is essential to use reliable analytical techniques. HPLC and GC-MS are powerful methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase C18 column is typically used for thiadiazole derivatives[7][8].
Protocol for HPLC Analysis:
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, start with a higher water content and gradually increase the acetonitrile concentration. A small amount of formic acid (0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a compatible solvent like acetonitrile.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds and provides both purity information and structural confirmation from the mass spectrum.
Protocol for GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable[9].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically employed. For example, an initial temperature of 60-100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes[9].
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight (208.73 g/mol ) and expected fragmentation pattern of 5-(butylthio)-3-chloro-1,2,4-thiadiazole[10].
Conclusion
The purification of 5-(butylthio)-3-chloro-1,2,4-thiadiazole is a critical step in its use as a chemical intermediate. The choice between recrystallization and column chromatography will depend on the specific needs of the researcher. By carefully selecting the appropriate method and analytical techniques for purity assessment, a high-quality product can be obtained. Adherence to the safety precautions outlined in this document is essential for the safe handling of this and related compounds.
References
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SIELC. (n.d.). Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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- Kluge, R., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.
- Demirkiran, O., et al. (2017). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 22(11), 1856.
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- Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3719.
- Oakley, R. T., et al. (2005). The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346-359.
- Prabhudesai, S. A., et al. (2017). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 31(2), 209-216.
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Application Note & Protocol Guide: Comprehensive Characterization of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, a heterocyclic compound with potential applications in pharmaceutical and agrochemical development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation, purity assessment, and quality control. The methodologies detailed encompass spectroscopic and chromatographic techniques, ensuring a multi-faceted and validated approach to analysis. This guide emphasizes the causality behind experimental choices, grounding each protocol in established scientific principles to ensure trustworthiness and reproducibility of results.
Introduction: The Imperative for Rigorous Characterization
5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a molecule of significant interest due to the presence of a toxophoric thiadiazole ring, a reactive chloro substituent, and a lipophilic butylthio group. The 1,2,4-thiadiazole core is a known pharmacophore found in a variety of biologically active compounds.[1][2] The precise structural confirmation and purity determination of this compound are paramount for its development and application, as even minor impurities can significantly alter its biological activity and toxicity profile.
The analytical strategy outlined in this document is built upon a logical progression of techniques, starting from fundamental structural confirmation and moving towards quantitative purity and impurity profiling. This approach ensures a thorough understanding of the molecule's identity and quality, which is a critical prerequisite for any further investigation or application. The validation of these analytical methods is guided by principles outlined by the International Council for Harmonisation (ICH), ensuring that the data generated is reliable and reproducible.[3][4]
Orthogonal Analytical Approach for Complete Characterization
A cornerstone of a robust analytical strategy is the use of orthogonal techniques – methods that measure the same analyte based on different chemical or physical principles. This approach provides a high degree of confidence in the analytical results. The workflow for characterizing 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is depicted below.
Sources
A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. The method was developed based on a deep understanding of the analyte's physicochemical properties and has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a precise, accurate, and specific method for the assay of this compound. We provide a comprehensive guide covering method development rationale, detailed experimental protocols, and a full validation summary, establishing the method as fit for its intended purpose.
Introduction and Scientific Rationale
5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core, a structure of significant interest in medicinal chemistry and materials science.[2] Accurate quantification of such molecules is critical for process control in synthesis, purity assessment, and stability testing. The development of a reliable analytical method is therefore a foundational requirement for any research or development program involving this compound.
The molecular structure of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole (Molecular Formula: C₆H₉ClN₂S₂, Molecular Weight: 208.73 g/mol ) presents both non-polar (butylthio group) and polar (chloro-thiadiazole ring) characteristics, making it an ideal candidate for reversed-phase chromatography. The thiadiazole ring system contains a chromophore that allows for sensitive detection using UV spectrophotometry.[3]
This guide eschews a generic template, instead presenting a narrative built on first principles. We will first explore the causality behind our chromatographic choices and then provide a step-by-step protocol for both analysis and validation, ensuring the trustworthiness and scientific soundness of the results.
Chromatographic Method Development: A Causality-Driven Approach
The primary objective was to achieve a symmetric, well-resolved peak for the analyte with a reasonable retention time, free from interference.
-
Mode of Separation: Reversed-Phase HPLC Reversed-phase chromatography is the predominant mode for analyzing small organic molecules.[4] The analyte's structure, with its hydrophobic butyl chain, predicts strong interaction with a non-polar stationary phase like C18. Elution is then controlled by modulating the polarity of the mobile phase.
-
Stationary Phase Selection: C18 Column A C18 (octadecylsilane) column was selected as the foundational stationary phase. This is the most common starting point in method development, offering a high degree of hydrophobicity and versatile selectivity for a wide range of molecules. The goal is to achieve sufficient retention to move the analyte peak away from the solvent front and any highly polar impurities.
-
Mobile Phase Optimization: The Engine of Separation A binary mobile phase consisting of an aqueous component and an organic modifier provides the necessary elution strength.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength, which provides a better signal-to-noise ratio.
-
Aqueous Phase & pH Control: The use of 0.1% formic acid in the mobile phase is a critical choice. Many heterocyclic compounds can exhibit secondary interactions with residual silanols on the silica backbone of the column, leading to peak tailing. Maintaining a low pH (around 2.5-3.0) protonates these silanols, minimizing these interactions. It also ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.[5]
-
Elution Mode: A gradient elution was initially used to screen for the optimal organic solvent concentration. This was then translated into an efficient isocratic method for routine analysis to ensure maximum reproducibility and simplicity.
-
-
Detection Wavelength (λmax) A UV scan of a dilute solution of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole in the mobile phase diluent revealed a strong absorbance maximum at approximately 265 nm. This wavelength was selected for analysis to ensure maximum sensitivity and specificity.
Detailed Analytical Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector (Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Data Acquisition: Chromatography Data System (CDS) such as Empower™ or OpenLab CDS.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade, >99%)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
-
Reference Standard: 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, purity ≥98%.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 65% Mobile Phase B / 35% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified. This protocol is grounded in the standards set by USP General Chapter <621>.[6][7] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the overall quality of the chromatographic separation. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
Method Validation Protocol (ICH Q2(R2))
The following protocol outlines the experiments required to demonstrate that the analytical method is fit for its intended purpose of quantifying 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.[8][9][10]
Caption: Logical workflow for HPLC method validation per ICH Q2(R2).
Specificity
Inject the diluent (blank), a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte. If available, spiked samples with potential impurities or degradation products should also be analyzed.
Linearity and Range
Prepare a series of at least five standard solutions by diluting the Standard Stock Solution to cover a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution and construct a calibration curve by plotting peak area against concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy will be determined by a spike-recovery study. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a sample matrix (if applicable) or blank diluent. Prepare each level in triplicate.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Prepare six individual sample preparations at 100% of the target concentration and analyze them on the same day by the same analyst.
-
Acceptance Criterion: The % RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Acceptance Criterion: The cumulative % RSD for both sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) of the analyte peak.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at this concentration.
Robustness
Demonstrate the reliability of the method by making small, deliberate changes to the chromatographic parameters. Analyze the Working Standard Solution under each modified condition.
-
Vary flow rate by ±10% (0.9 and 1.1 mL/min).
-
Vary column temperature by ±5 °C (25 °C and 35 °C).
-
Vary mobile phase organic content by ±2% absolute (e.g., 63% and 67% Acetonitrile).
-
Acceptance Criterion: System suitability parameters must be met under all conditions, and the peak area response should not change significantly.
Representative Results
The following tables summarize the expected results from the validation study, confirming the method's suitability.
Table 1: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50.0 | 451023 |
| 75.0 | 674589 |
| 100.0 | 901234 |
| 125.0 | 1124567 |
| 150.0 | 1350987 |
| Slope | 8995.4 |
| Intercept | 150.2 |
| Correlation (r²) | 0.9998 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | N | Mean Recovery (%) | % RSD |
|---|---|---|---|---|
| Accuracy | 80% | 3 | 99.5% | 0.8% |
| 100% | 3 | 100.3% | 0.6% | |
| 120% | 3 | 100.8% | 0.7% | |
| Repeatability | 100% | 6 | - | 0.9% |
| Intermediate Precision | 100% | 12 | - | 1.3% |
Overall Experimental Workflow
The entire process, from sample receipt to final data reporting, is a systematic workflow designed to ensure data integrity and traceability.
Caption: End-to-end workflow for HPLC sample analysis.
Conclusion
This application note presents a specific, linear, accurate, precise, and robust isocratic RP-HPLC method for the quantitative analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. The method development was based on sound chromatographic principles, and its performance has been verified through a comprehensive validation study aligned with ICH Q2(R2) guidelines. This protocol is ready for implementation in quality control and research environments for the reliable determination of this compound.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. [URL: https://www.uspnf.
- U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/gda-m-c621_10_1_2010.pdf]
- Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5480EN-revised-usp-621-whitepaper-agilent.pdf]
- DSDP Analytics. (2023). USP <621> Chromatography. [URL: https://dsdpanalytics.
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- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [URL: https://actascientific.com/ASPS/pdf/ASPS-04-0329.pdf]
- Chylewska, A., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(15), 4426. [URL: https://www.mdpi.com/1420-3049/26/15/4426]
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- de Souza, M. V. N., et al. (2011). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Separation Science, 34(15), 1837-1848. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/jssc.201100185]
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- Al-Khafaji, Y. F., et al. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences, 1(3), 61-75. [URL: https://www.iasj.net/iasj/article/272302]
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- Al-Khafaji, Y. F., et al. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-quantification-and-characterization-of-Al-Khafaji-Al-Saeed/73f009e53066c1f1f1a5332f913d07d10e9c80d5]
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- Christianson, C., et al. (2018). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemMedChem, 13(10), 1025-1031. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6001718/]
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- Yurttaş, L., et al. (2019). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 24(23), 4277. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6928861/]
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GC-MS Analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: A Comprehensive Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust methodology for the analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole using Gas Chromatography-Mass Spectrometry (GC-MS). Thiadiazole derivatives are a significant class of heterocyclic compounds with wideranging applications in pharmaceutical and agricultural chemistry, noted for their diverse biological activities.[1][2] Accurate identification and quantification of specific derivatives like 5-(Butylthio)-3-chloro-1,2,4-thiadiazole are critical for quality control, impurity profiling, and metabolic studies. This guide offers a self-validating protocol, from sample preparation to data interpretation, grounded in established analytical principles to ensure accuracy and reproducibility for researchers in drug development and chemical synthesis.
Introduction and Analytical Principle
5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a semi-volatile organic molecule containing both sulfur and chlorine atoms.[3][4] Its analysis presents unique challenges, including potential for thermal degradation and interactions with active sites within the chromatographic system. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analyte due to its powerful combination of chromatographic separation and specific mass-based detection.
The principle relies on injecting a volatilized sample into a gas chromatograph, where it is separated from other components based on its boiling point and interaction with a capillary column stationary phase.[5] The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This "hard" ionization technique generates a reproducible fragmentation pattern that serves as a chemical fingerprint for unambiguous identification.[6][7] The presence of a chlorine atom provides a distinct isotopic signature, further enhancing confidence in identification.[8][9]
Experimental Workflow: From Sample to Data
The overall analytical process follows a systematic workflow to ensure data integrity and reproducibility. This process involves careful sample preparation, optimized instrumental analysis, and thorough data review.
Caption: A comprehensive workflow for the GC-MS analysis of the target analyte.
Detailed Protocols and Methodologies
Part 3.1: Sample Preparation Protocol
The goal of sample preparation is to create a clean, particle-free solution of the analyte in a volatile solvent suitable for GC injection.[5][10] Using inappropriate solvents or dirty samples can damage the GC column and contaminate the MS source.[11]
Materials:
-
5-(Butylthio)-3-chloro-1,2,4-thiadiazole analytical standard
-
High-purity volatile solvent (e.g., Dichloromethane, Hexane, Ethyl Acetate)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE) or centrifuge
-
Glass GC autosampler vials (1.5 mL) with caps and septa[11]
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the analytical standard and dissolve it in a 10 mL volumetric flask with the chosen solvent to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions from the stock solution to prepare a series of calibration standards. A typical concentration range might be 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the unknown solid sample in the chosen solvent to an estimated concentration within the calibration range (e.g., ~10 µg/mL).[11]
-
Homogenization: Vortex all solutions for 30 seconds to ensure complete dissolution and homogeneity.
-
Clarification: To prevent blockage of the injection syringe and contamination of the inlet, ensure the final sample is free of particles.[11] Centrifuge the sample vial and draw the supernatant, or filter the solution through a 0.22 µm PTFE syringe filter into a clean GC vial.
-
Vialing: Transfer a minimum of 0.5 mL of the final solution into a labeled GC autosampler vial and cap securely.
Part 3.2: GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point. Optimization may be required based on the specific instrumentation and sample matrix. The key is to achieve good chromatographic peak shape and separation from any matrix interferences.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) Detector (Single Quadrupole or equivalent)
-
Autosampler
Table 1: Recommended GC Method Parameters
| Parameter | Recommended Setting | Rationale & Justification |
| Inlet | Splitless | Maximizes sensitivity for trace-level analysis by transferring the entire injected volume onto the column. A split injection (e.g., 50:1) can be used for highly concentrated samples.[11][12] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. This temperature should be high enough to volatilize the sample but well below the point of decomposition.[11] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Carrier Gas | Helium, Constant Flow Mode | Inert carrier gas. A constant flow of 1.0-1.5 mL/min is typical for 0.25 mm I.D. columns and provides optimal efficiency.[12] |
| Column | Low-bleed, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness | This mid-to-low polarity column is highly versatile and separates compounds primarily by boiling point.[13] The "ms" designation indicates low column bleed, which is critical for minimizing background noise in the MS detector.[14] |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min | The initial temperature is set above the solvent boiling point to focus the analyte band. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that any less volatile compounds are eluted from the column. |
Table 2: Recommended MS Method Parameters
| Parameter | Recommended Setting | Rationale & Justification |
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV EI provides extensive, reproducible fragmentation, creating a characteristic fingerprint ideal for library matching and structural elucidation.[6][7] |
| Ion Source Temp. | 230 °C | Hot enough to prevent analyte condensation and contamination but not so hot as to induce thermal fragmentation. |
| Transfer Line Temp. | 280 °C | Must be at or slightly above the final GC oven temperature to ensure the analyte remains in the gas phase as it moves from the GC to the MS. |
| Mass Analyzer | Quadrupole | A common, robust mass analyzer suitable for routine quantitative and qualitative analysis. |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Full Scan (m/z 50-350): Used for initial identification, library searching, and confirming the fragmentation pattern. SIM Mode: For quantification, monitor specific ions (see Table 3) to dramatically increase sensitivity and selectivity. |
| Solvent Delay | 3-4 minutes | Prevents the massive solvent peak from entering and saturating the MS detector, which can shorten filament life. |
Data Analysis and Interpretation
Analyte Identification
Identification is a two-factor process:
-
Retention Time (RT): The analyte peak should elute at a consistent RT, matching that of a pure analytical standard run under the same conditions.
-
Mass Spectrum: The mass spectrum of the peak must match the spectrum of the standard and the expected fragmentation pattern.
Mass Spectrum Interpretation
The molecular formula of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is C₆H₉ClN₂S₂ with a monoisotopic mass of approximately 207.99 Da.[3]
Key Spectral Features:
-
Molecular Ion (M⁺): A peak should be observed at m/z 208, corresponding to the intact molecule with the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S).
-
Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (approx. 24.2%), a characteristic peak will appear at m/z 210 with a relative intensity of about one-third of the m/z 208 peak.[8][9] This 3:1 ratio for the M⁺/(M+2) cluster is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation: EI will cause the molecular ion to break apart in predictable ways. The resulting fragment ions provide structural confirmation.
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The Versatile Scaffold: 5-(Butylthio)-3-chloro-1,2,4-thiadiazole in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the strategic selection of a core chemical scaffold is paramount. The 5-(butylthio)-3-chloro-1,2,4-thiadiazole moiety has emerged as a privileged starting point for the synthesis of innovative compound libraries. Its unique substitution pattern offers a confluence of chemical reactivity and structural features conducive to engaging a variety of biological targets. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, derivatization strategies, and its burgeoning applications in medicinal chemistry, particularly as a covalent modifier of cysteine residues.
Introduction: The Strategic Advantage of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inherent electronic properties and metabolic stability of this ring system make it a robust framework for drug design. Specifically, the 5-(butylthio)-3-chloro-1,2,4-thiadiazole scaffold presents two key reactive handles: the chloro group at the 3-position, which can be displaced by various nucleophiles, and the butylthio group at the 5-position, which can be modified to explore structure-activity relationships (SAR).
This guide will illuminate the synthetic accessibility of this scaffold and its potential as a launchpad for generating novel chemical entities with tailored pharmacological profiles.
Synthesis and Derivatization: Building the Foundation
The synthesis of the 5-(butylthio)-3-chloro-1,2,4-thiadiazole scaffold is rooted in established heterocyclic chemistry. A key method, based on the work of Schöberl and coworkers, involves a multi-step sequence starting from readily available materials.
Diagram of the Synthetic Workflow
Caption: General synthetic route to 5-(butylthio)-3-chloro-1,2,4-thiadiazole.
Detailed Synthetic Protocol
Protocol 1: Synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
This protocol is adapted from the general procedure described by Schöberl et al. for the synthesis of 3-chloro-5-(alkylthio)-1,2,4-thiadiazoles.
Materials:
-
Dipotassium cyanodithioimidocarbonate
-
1-Bromobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetone
-
Chloroform
-
Water
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
S-Alkylation: In a round-bottom flask, dissolve dipotassium cyanodithioimidocarbonate in a mixture of water and acetone. Cool the solution in an ice bath.
-
Add 1-bromobutane dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the mono-S-butylated intermediate.
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude mono-S-butylated intermediate.
-
Oxidative Cyclization: Dissolve the crude intermediate in chloroform and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride in chloroform dropwise to the cooled solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-(butylthio)-3-chloro-1,2,4-thiadiazole as the final product.
Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butyl group protons: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.4 and ~1.7 ppm), and a triplet for the methylene group attached to the sulfur atom (~3.2 ppm). |
| ¹³C NMR | Resonances for the four distinct carbon atoms of the butyl group, and two signals for the thiadiazole ring carbons. The carbon bearing the chlorine atom would be expected at a higher chemical shift. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of C₆H₉ClN₂S₂ (208.73 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M peak). |
| Infrared (IR) | Characteristic vibrational bands for C-S, C=N, and C-Cl bonds. |
Application in Drug Discovery: A Scaffold for Covalent Inhibition
The 5-(butylthio)-3-chloro-1,2,4-thiadiazole scaffold is particularly intriguing due to the reactivity of the 1,2,4-thiadiazole ring, which can act as an electrophilic "warhead" for targeting cysteine residues in proteins.[1] This mechanism involves the nucleophilic attack of a cysteine thiol on the thiadiazole ring, leading to the formation of a disulfide bond and inactivation of the target protein.[1]
Mechanism of Cysteine Modification
Caption: Proposed mechanism of covalent modification of a cysteine residue by a 1,2,4-thiadiazole scaffold.
This reactivity profile makes the 5-(butylthio)-3-chloro-1,2,4-thiadiazole scaffold a promising starting point for the design of covalent inhibitors for a range of enzyme classes, including proteases, kinases, and histone deacetylases (HDACs). For instance, derivatives of 3-chloro-1,2,4-thiadiazoles have shown inhibitory activity against HDAC8, suggesting a potential therapeutic avenue in oncology.
Screening Cascade for Identifying Novel Inhibitors
A typical drug discovery workflow utilizing this scaffold would involve a series of integrated assays to identify and optimize lead compounds.
Caption: A representative screening cascade for the discovery of drugs derived from the 1,2,4-thiadiazole scaffold.
Protocol 2: General High-Throughput Screening (HTS) Protocol for Enzyme Inhibition
This protocol provides a general framework for an HTS assay to identify inhibitors of a target enzyme.
Materials:
-
Purified target enzyme
-
Fluorogenic or chromogenic substrate specific to the enzyme
-
Assay buffer
-
Compound library synthesized from the 5-(butylthio)-3-chloro-1,2,4-thiadiazole scaffold
-
Positive control inhibitor
-
DMSO (for compound dissolution)
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the compound library in DMSO and dispense into 384-well assay plates. Include wells for positive and negative controls.
-
Enzyme Addition: Add the purified target enzyme, diluted in assay buffer, to all wells.
-
Incubation: Incubate the plates for a predetermined time at a specific temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to all wells.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals using a microplate reader to determine the reaction rate.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that exhibit inhibition above a defined threshold.
Future Directions and Conclusion
The 5-(butylthio)-3-chloro-1,2,4-thiadiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and inherent reactivity make it an attractive starting point for the generation of diverse chemical libraries. The ability of the 1,2,4-thiadiazole core to act as a covalent modifier of cysteine residues opens up exciting possibilities for the development of targeted therapies against a range of diseases. Future research will likely focus on expanding the derivatization of this scaffold and exploring its potential against a wider array of biological targets, further solidifying its importance in modern medicinal chemistry.
References
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PubMed.
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BenchChem.
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Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole (CAS 36955-36-9)[1][2]. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges and improve your synthesis yield and purity. This guide is structured as a dynamic resource, combining frequently asked questions with detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole, providing foundational knowledge for your experimental work.
Q1: What is the most common and reliable synthetic route for 5-(butylthio)-3-chloro-1,2,4-thiadiazole?
The most prevalent and generally effective method is a nucleophilic substitution reaction (S-alkylation). This involves reacting a salt of 3-chloro-5-mercapto-1,2,4-thiadiazole with a butyl-containing electrophile, typically 1-bromobutane or 1-iodobutane. The thioanion, formed by deprotonating the thiol with a suitable base, acts as a potent nucleophile, displacing the halide to form the desired thioether linkage. This route is favored due to the high nucleophilicity of sulfur and the commercial availability of the starting materials.
Q2: What are the critical reaction parameters to control for optimal yield in the S-alkylation step?
Optimizing the yield requires careful control over several parameters:
-
Choice of Base: The base is crucial for deprotonating the starting thiol. An inorganic base like potassium carbonate (K₂CO₃) is often sufficient and easy to handle. For less reactive systems, a stronger base like sodium hydride (NaH) might be used, but this requires strictly anhydrous conditions to prevent quenching.
-
Solvent System: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF) are excellent choices. A study on related 3-chloro-5-substituted-1,2,4-thiadiazoles reported good yields using a mixture of acetone and water[3].
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to manage any initial exotherm from the alkylation. It is then allowed to warm to room temperature and stirred until completion[3]. Overheating can lead to side reactions and decomposition.
-
Stoichiometry: A slight excess (1.05-1.2 equivalents) of the butyl halide is often used to ensure complete consumption of the more valuable thiadiazole starting material.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting thiol, the butyl halide, and the final product. The starting thiol is typically more polar than the final thioether product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed on aliquots taken from the reaction mixture.
Q4: What are the recommended work-up and purification procedures?
Once the reaction is complete, a standard aqueous work-up is performed. The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
The crude product is often an oil and usually requires purification by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is effective for separating the product from unreacted starting materials and by-products.
Q5: What are the key safety precautions for this synthesis?
-
Butyl Mercaptan/Halides: Butyl mercaptan and its derivatives have a very strong, unpleasant, skunk-like odor[4][5]. All manipulations should be performed in a well-ventilated fume hood. These compounds are also flammable.
-
Reagent Incompatibility: Butyl mercaptan is incompatible with strong acids, oxidizing agents, and various other materials which can lead to vigorous reactions[4][5].
-
General Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, should be worn at all times.
Section 2: Troubleshooting Guide for Low Yield
Low yield is the most common issue encountered in this synthesis. This guide provides a systematic approach to diagnosing and resolving the problem.
Troubleshooting Decision Tree
This diagram provides a logical workflow for identifying the root cause of low yield issues.
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"5-(Butylthio)-3-chloro-1,2,4-thiadiazole" stability and degradation pathways
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. This document is intended for researchers, scientists, and drug development professionals. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the stability and degradation of this compound during experimental use. Our guidance is grounded in the fundamental principles of heterocyclic chemistry and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and inherent stability of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Q1: What are the recommended storage conditions for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container to prevent moisture ingress and exposure to air. For solutions, freshly prepared is always best. If storage of solutions is necessary, they should be purged with an inert gas (e.g., argon or nitrogen) and stored at -20°C or below.
Q2: Is 5-(Butylthio)-3-chloro-1,2,4-thiadiazole sensitive to light?
A2: Yes, compounds containing a thiadiazole ring can be susceptible to photodegradation.[1][2] It is advisable to handle the solid compound and its solutions under amber or foil-wrapped glassware to minimize exposure to UV and visible light.
Q3: What solvents are recommended for dissolving 5-(Butylthio)-3-chloro-1,2,4-thiadiazole?
A3: The compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. For biological assays, dimethyl sulfoxide (DMSO) is a common choice. However, be aware that DMSO can be hygroscopic and may introduce water, which could lead to hydrolysis over time. It is sparingly soluble in aqueous solutions.[3][4]
Q4: How stable is the 1,2,4-thiadiazole ring itself?
A4: The 1,2,4-thiadiazole ring is generally considered to be aromatic and, therefore, relatively stable.[5] When substituted at the 3- and 5-positions, as in this compound, its stability towards acids, bases, and common oxidizing or reducing agents is enhanced.[5] However, under harsh conditions, the ring can be cleaved.[6]
Troubleshooting Guide: Degradation Pathways and Experimental Issues
This section provides solutions to specific problems you might encounter, linking them to the underlying chemical degradation pathways.
Issue 1: Appearance of Unexpected Peaks in LC-MS or NMR After Sample Preparation or Storage
You've prepared a solution of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, and upon analysis, you observe new, unexpected signals.
Possible Cause A: Hydrolysis
-
Causality: The presence of water, especially with trace amounts of acid or base, can lead to the hydrolysis of the compound. The C-Cl bond at the 3-position is susceptible to nucleophilic attack by water, and the thioether at the 5-position could also be a target, though likely less reactive.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly opened, anhydrous grade solvents for preparing stock solutions.
-
Control pH: If working in aqueous buffers, ensure the pH is neutral and that the buffer components are not nucleophilic.
-
Analyze Freshly: Prepare solutions immediately before use. If you must store them, do so under inert gas at low temperatures.
-
-
Expected Degradants: Look for masses corresponding to the replacement of the chlorine with a hydroxyl group.
Possible Cause B: Nucleophilic Substitution
-
Causality: The chlorine atom at the 3-position and the butylthio group at the 5-position are potential leaving groups for nucleophilic aromatic substitution (SNAr).[5][6][7] Common laboratory reagents or buffer components (e.g., Tris, amines, thiols) can act as nucleophiles. The 5-position is often the most reactive site for nucleophilic attack on the 1,2,4-thiadiazole ring.[5]
-
Troubleshooting Steps:
-
Review Your Reagents: Scrutinize all components in your experimental mixture for the presence of nucleophiles.
-
Choose Non-Nucleophilic Buffers: If a buffer is required, consider using phosphate or HEPES buffers instead of amine-based buffers like Tris.
-
-
Expected Degradants: Degradant masses will correspond to the parent compound plus the nucleophile minus the leaving group (Cl or BuS).
Possible Cause C: Oxidation of the Thioether
-
Causality: The sulfur atom in the butylthio group is susceptible to oxidation, forming the corresponding sulfoxide and then sulfone.[7] This can be initiated by atmospheric oxygen over long periods, or more rapidly by oxidizing agents present in your system.
-
Troubleshooting Steps:
-
De-gas Solvents: If your experiment is sensitive to oxidation, de-gas your solvents before use.
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox).
-
Avoid Oxidants: Check for and eliminate any potential oxidizing agents from your experimental setup.
-
-
Expected Degradants: Look for masses corresponding to the addition of one oxygen atom (sulfoxide, M+16) or two oxygen atoms (sulfone, M+32).
Issue 2: Loss of Compound Potency or Concentration Over Time
You notice a decrease in the biological activity or measured concentration of your compound in solution.
-
Causality: This is a classic symptom of compound degradation. Any of the pathways described in Issue 1 (hydrolysis, nucleophilic substitution, oxidation) could be responsible. Additionally, thermal degradation could play a role if samples are heated.
-
Troubleshooting Workflow:
-
Perform a Forced Degradation Study: To identify the culprit, systematically expose your compound to different stress conditions (acid, base, peroxide, heat, light). See the protocol below.
-
Analyze by LC-MS: Use a stability-indicating LC-MS method to separate the parent compound from its degradants.
-
Quantify the Parent Peak: Track the decrease in the peak area of the parent compound over time under each stress condition. This will reveal its primary liabilities.
-
Predicted Degradation Pathways
The following diagram illustrates the most likely degradation pathways for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole based on the known reactivity of this class of compounds.
Caption: Predicted degradation pathways for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Summary of Potential Degradants
| Degradation Pathway | Potential Degradant | Expected Mass Change |
| Hydrolysis | 5-(Butylthio)-1,2,4-thiadiazol-3-ol | -16.45 (Cl replaced by OH) |
| Nucleophilic Substitution | 5-(Butylthio)-3-(Nuc)-1,2,4-thiadiazole | + Mass(Nuc) - 35.45 |
| Oxidation (Step 1) | 5-(Butylsulfinyl)-3-chloro-1,2,4-thiadiazole | +16.00 |
| Oxidation (Step 2) | 5-(Butylsulfonyl)-3-chloro-1,2,4-thiadiazole | +32.00 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework to systematically investigate the stability of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Objective: To identify the conditions under which the compound degrades and to characterize the resulting degradants.
Materials:
-
5-(Butylthio)-3-chloro-1,2,4-thiadiazole
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (MS)
-
pH meter
-
Heating block or oven
-
Photostability chamber or a lamp with controlled UV/Vis output
Workflow Diagram:
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole in acetonitrile.
-
Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL.
-
Acidic: Dilute with a 1:1 mixture of ACN and 0.1 M HCl.
-
Basic: Dilute with a 1:1 mixture of ACN and 0.1 M NaOH.
-
Oxidative: Dilute with a 1:1 mixture of ACN and 3% H₂O₂.
-
Thermal: Dilute with a 1:1 mixture of ACN and water. Place in a heating block at 60°C.
-
Photolytic: Dilute with a 1:1 mixture of ACN and water. Place in a photostability chamber.
-
Control: Dilute with a 1:1 mixture of ACN and water. Keep at room temperature in the dark.
-
-
Incubation and Sampling: Take aliquots from each condition at specified time points (e.g., 0, 2, 8, 24 hours).
-
Quenching:
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples by a reverse-phase LC-MS method. Monitor the disappearance of the parent peak and the appearance of new peaks.
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Examine the mass spectra of the new peaks to identify potential degradation products, comparing them to the expected masses in the table above.
-
By following this guide, you will be better equipped to handle 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and troubleshoot any stability issues that may arise in your research.
References
-
Petrow, V., Stephenson, O., et al. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed). [Link]
-
Hasegawa, K., & Hirooka, S. (1972). The Synthesis of the 1,2,4-Thiadiazine-1,1-dioxides. Bulletin of the Chemical Society of Japan, 45(6), 1893–1896. [Link]
-
Jain, A. K., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Organic Chemistry. [Link]
-
Katritzky, A. R., et al. (2003). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]
-
Kurzer, F. (1982). 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry. [Link]
-
Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-96. [Link]
-
Makarov, V. A., et al. (2007). Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols. Russian Chemical Bulletin, 56(6), 1233-1239. [Link]
-
Padwa, A., et al. (1981). Photochemistry of Thiazoles, Isothiazoles and 1,2,4-Thiadiazoles. Heterocycles, 15(2), 1017-1041. [Link]
-
Wittenbrook, L. S. (1971). 3-Chloro-5-substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Journal of Heterocyclic Chemistry, 8(4), 571-574. [Link]
-
Al-Azzawi, A. M., & Al-Obaydi, F. A. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]
-
Kumar, R., et al. (2017). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 31(2), 187-194. [Link]
-
Pace, A., et al. (2006). Photochemistry of 1,2,4-oxadiazoles. A DFT Study on Photoinduced Competitive Rearrangements of 3-amino- And 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. The Journal of Organic Chemistry, 71(7), 2740-9. [Link]
-
Surov, A. O., et al. (2019). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. Journal of Drug Delivery Science and Technology, 52, 269-277. [Link]
-
Kim, Y., et al. (2005). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 13(2), 419-427. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isres.org [isres.org]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole (CAS 36955-36-9). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower researchers in overcoming common purification challenges.
Compound Profile
| Property | Value |
| Chemical Name | 5-(Butylthio)-3-chloro-1,2,4-thiadiazole |
| CAS Number | 36955-36-9 |
| Molecular Formula | C₆H₉ClN₂S₂ |
| Molecular Weight | 208.73 g/mol [1][2] |
| Hazard | Irritant[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-(Butylthio)-3-chloro-1,2,4-thiadiazole?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to 3-chloro-5-(alkylthio)-1,2,4-thiadiazoles involves the oxidative cyclization of S-alkylated derivatives of cyanodithioimidocarbonate.[3]
Potential Impurities:
-
Unreacted Starting Materials: This can include the S-butyl derivative of cyanodithioimidocarbonate and any unreacted chlorinating agent.
-
Byproducts of Cyclization: Incomplete or alternative cyclization pathways can lead to various isomeric or fragmented sulfur-nitrogen heterocycles.
-
Over-alkylation or Under-alkylation Products: If the butylthio group is introduced via alkylation, there's a possibility of di-alkylation or unreacted thiol precursors.
-
Residual Solvents and Reagents: Solvents used in the synthesis and work-up (e.g., acetone, chloroform, ethyl acetate) and any bases or acids will likely be present.[3]
Q2: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the separation of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole from its impurities.
Recommended TLC System:
A solvent system of hexane/chloroform (2:1) has been shown to be effective for related 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles.[3] You may need to adjust the ratio depending on the specific impurities in your mixture. A more polar solvent system, such as ethyl acetate/hexane, can also be explored.
Visualization:
-
UV Light (254 nm): The aromatic thiadiazole ring should be UV active.
-
Potassium Permanganate Stain: This will visualize compounds that can be oxidized, which is useful for a wide range of organic molecules.
-
Iodine Chamber: Iodine vapor will stain most organic compounds, providing a general-purpose visualization method.
Q3: Which purification technique is most suitable for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole?
The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities, as well as the scale of your purification.
-
Column Chromatography: This is the preferred method for separating complex mixtures or when impurities have similar solubility profiles to the desired product. It is highly effective for obtaining very pure material, especially for smaller quantities.
-
Recrystallization: For larger scale purifications where the crude product is relatively pure (>85-90%), recrystallization is often more efficient. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide will walk you through troubleshooting common issues encountered during the column chromatography of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
**dot
Caption: Troubleshooting workflow for column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. This is done by dissolving the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent (e.g., hexane/chloroform).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with your solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Guide 2: Recrystallization Purification
Recrystallization is a powerful technique but finding the right solvent is critical.
**dot
Sources
Technical Support Center: Synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole. Here, we address common challenges and frequently asked questions to aid in the optimization of your synthetic protocols and the identification of impurities.
Introduction to the Synthesis
The synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole is typically achieved in a two-step process. The first step involves the formation of the key intermediate, 3,5-dichloro-1,2,4-thiadiazole. This is followed by a regioselective nucleophilic substitution of the chlorine atom at the 5-position with butyl mercaptan. Understanding the potential side reactions and impurity profiles in both steps is crucial for obtaining a high-purity final product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into their root causes and offering practical solutions.
Q1: My yield of 5-(butylthio)-3-chloro-1,2,4-thiadiazole is consistently low. What are the likely causes?
Low yields can stem from issues in either of the two synthetic steps. Let's break down the possibilities:
Step 1: Synthesis of 3,5-Dichloro-1,2,4-thiadiazole
-
Incomplete reaction: The cyclization reaction to form the thiadiazole ring may be inefficient. This can be due to suboptimal reaction temperature, insufficient reaction time, or poor quality of starting materials like trichloromethanesulfenyl chloride.
-
Side reactions: The starting materials for this step are highly reactive and can lead to the formation of various byproducts, consuming the reactants and lowering the yield of the desired dichloro intermediate.
-
Purification losses: The purification of 3,5-dichloro-1,2,4-thiadiazole, for instance by distillation, may lead to significant material loss if not performed under optimal conditions.
Step 2: Nucleophilic Substitution with Butyl Mercaptan
-
Suboptimal reaction conditions: The reaction of 3,5-dichloro-1,2,4-thiadiazole with butyl mercaptan requires careful control of temperature and stoichiometry. An inappropriate base or solvent can also hinder the reaction.
-
Formation of the di-substituted byproduct: If the reaction is allowed to proceed for too long or at an elevated temperature, a second substitution can occur, leading to the formation of 3,5-bis(butylthio)-1,2,4-thiadiazole. This is a common cause of reduced yield for the target monosubstituted product.
-
Oxidation of butyl mercaptan: Butyl mercaptan can be oxidized to dibutyl disulfide, especially in the presence of air or certain metal ions.[1] This not only consumes the nucleophile but also introduces a new impurity.
Corrective Actions:
-
Optimize reaction conditions: Systematically vary the temperature, reaction time, and stoichiometry for both steps to find the optimal conditions for your specific setup.
-
Ensure high-purity starting materials: Use freshly distilled or high-purity starting materials to minimize side reactions.
-
Inert atmosphere: Conduct the reaction with butyl mercaptan under an inert atmosphere (e.g., nitrogen or argon) to prevent its oxidation.
-
Controlled addition of reagents: Add the butyl mercaptan slowly to the solution of 3,5-dichloro-1,2,4-thiadiazole to maintain better control over the reaction and minimize di-substitution.
Q2: I am observing an unexpected peak in my HPLC/GC-MS analysis. What could it be?
The identity of the unexpected peak will depend on its retention time and mass-to-charge ratio. Based on the synthetic route, here are the most probable impurities:
| Impurity | Likely Origin |
| 3,5-Dichloro-1,2,4-thiadiazole | Unreacted starting material from the second step. |
| 3,5-bis(butylthio)-1,2,4-thiadiazole | Over-reaction during the nucleophilic substitution step, where both chlorine atoms are replaced by the butylthio group. |
| Dibutyl disulfide | Oxidation of butyl mercaptan. This is more likely if the reaction was not performed under an inert atmosphere.[1] |
| Isomeric products | Although the substitution is generally regioselective for the 5-position, a small amount of the 3-(butylthio)-5-chloro-1,2,4-thiadiazole isomer might be formed. |
| Byproducts from the precursor synthesis | Impurities from the synthesis of 3,5-dichloro-1,2,4-thiadiazole may carry over. The nature of these would depend on the specific synthetic route used for the precursor. For instance, if trichloroacetamidine and trichloromethanesulfenyl chloride are used, various chlorinated intermediates or side products could be present.[2] |
Troubleshooting Workflow:
Sources
Navigating the Synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established synthetic routes and practical laboratory experience to ensure you can achieve reliable and high-yielding results.
Understanding the Synthetic Pathway
The most common and efficient route to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole involves a two-step process starting from dipotassium cyanodithioimidocarbonate. The general reaction scheme is as follows:
-
S-Alkylation: Dipotassium cyanodithioimidocarbonate is first alkylated with a suitable butyl halide (e.g., butyl bromide) to form the S-butyl intermediate.
-
Oxidative Cyclization: The intermediate then undergoes an oxidative cyclization in the presence of a chlorinating agent, typically sulfuryl chloride (SO₂Cl₂), to yield the final product.[1]
This approach offers a straightforward pathway to the desired compound. However, like any chemical synthesis, it is not without its potential pitfalls. The following sections will address specific issues you may encounter and provide actionable solutions.
Troubleshooting Common Issues
Below is a series of questions and answers addressing potential problems during the synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Low or No Product Yield
Question: I am observing a very low yield of my target compound, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials:
-
Dipotassium cyanodithioimidocarbonate: This starting material can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, dry batch. The purity of this salt is critical for the success of the first step.
-
Butyl Bromide: Use freshly distilled or high-purity butyl bromide. Impurities can lead to unwanted side reactions.
-
Sulfuryl Chloride: This reagent is highly reactive and sensitive to moisture. Use a freshly opened bottle or a recently distilled batch. Decomposition of sulfuryl chloride will significantly impact the cyclization step.
-
-
Reaction Conditions for S-Alkylation (Step 1):
-
Solvent: A mixture of water and a polar aprotic solvent like acetone is typically used.[1] Ensure the solvents are of appropriate grade and mixed in the correct ratio to facilitate the dissolution of the potassium salt and the alkylating agent.
-
Temperature: The alkylation is generally carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature can lead to side products.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. Insufficient reaction time will result in a low yield of the intermediate.
-
-
Reaction Conditions for Oxidative Cyclization (Step 2):
-
Solvent: An inert solvent such as chloroform or dichloromethane is typically used for this step.[1] The solvent must be anhydrous to prevent the decomposition of sulfuryl chloride.
-
Temperature: The addition of sulfuryl chloride should be done at 0 °C to control the exothermic reaction. The reaction is then typically stirred at room temperature.[1]
-
Stoichiometry of Sulfuryl Chloride: Using an insufficient amount of sulfuryl chloride will lead to incomplete cyclization. Conversely, a large excess can lead to the formation of chlorinated byproducts. A slight excess (e.g., 1.1-1.2 equivalents) is generally recommended.
-
Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of impurities is a common challenge. Understanding the potential side reactions is key to their mitigation.
-
Disubstituted Byproduct: The most common byproduct is the 3,5-bis(butylthio)-1,2,4-thiadiazole. This arises from the substitution of the second chlorine atom on the thiadiazole ring.
-
Cause: The chlorine atom at the 3-position can also undergo nucleophilic substitution, although it is generally less reactive than the one at the 5-position.[2] This is more likely to occur if an excess of the butylthiolate nucleophile is present or if the reaction temperature is too high.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the butyl halide in the first step to ensure complete consumption of the starting salt, but avoid a large excess.
-
Temperature Control: Maintain a low temperature during the addition of reagents and throughout the reaction as specified in the protocol.
-
-
-
Unreacted Intermediate: Incomplete cyclization will leave the S-butyl intermediate in your final product mixture.
-
Cause: Insufficient sulfuryl chloride or a deactivated reagent.
-
Solution: Ensure the use of fresh, active sulfuryl chloride in the correct stoichiometric amount. Monitor the reaction by TLC to confirm the disappearance of the intermediate.
-
-
Hydrolysis Products: If moisture is present, sulfuryl chloride can hydrolyze to sulfuric and hydrochloric acids, which can lead to the decomposition of the starting materials and the product.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
| Potential Impurity | Likely Cause | Mitigation Strategy |
| 3,5-bis(butylthio)-1,2,4-thiadiazole | Excess nucleophile, high temperature | Control stoichiometry, maintain low temperature |
| S-butyl intermediate | Incomplete cyclization | Use fresh SO₂Cl₂, ensure correct stoichiometry |
| Decomposition products | Presence of moisture | Use anhydrous solvents, inert atmosphere |
Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole can typically be achieved through standard laboratory techniques.
-
Work-up: After the reaction is complete, the mixture is usually washed with water to remove any inorganic salts and then with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Chromatography: Column chromatography on silica gel is the most effective method for purifying the crude product.
-
Eluent System: A non-polar/polar solvent system is typically used. A gradient of hexane and ethyl acetate is a good starting point. For example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The exact ratio will depend on the polarity of the impurities. Monitoring the separation by TLC is essential to determine the optimal eluent composition.
-
-
Crystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent (e.g., ethanol, hexane) can be performed to obtain highly pure material.
Experimental Protocol
This section provides a detailed experimental methodology for the synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Step 1: Synthesis of Potassium N-cyano-S-butyldithiocarbimidate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dipotassium cyanodithioimidocarbonate (1.0 eq) in a mixture of water and acetone at 0 °C.
-
To this solution, add butyl bromide (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, remove the acetone under reduced pressure.
-
The aqueous solution containing the intermediate is used directly in the next step.
Step 2: Synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
-
To the aqueous solution of the intermediate from Step 1, add an equal volume of chloroform.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.1 eq) dropwise to the vigorously stirred mixture over a period of 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the intermediate is no longer visible.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizing the Workflow
Synthetic Workflow Diagram
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Marek, A., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(18), e202200271. [Link]
-
Procopiou, P. A., et al. (2010). Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole. Tetrahedron Letters, 51(33), 4379-4382. [Link]
Sources
Handling and storage issues for "5-(Butylthio)-3-chloro-1,2,4-thiadiazole"
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"5-(Butylthio)-3-chloro-1,2,4-thiadiazole" solubility problems and solutions
Welcome to the Technical Support Center for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a primary focus on its solubility characteristics. As a Senior Application Scientist, my goal is to provide you with both theoretical insights and practical, field-tested solutions to streamline your research.
Troubleshooting Guide: Navigating Solubility Challenges
This section provides step-by-step solutions to specific problems you might encounter with 5-(Butylthio)-3-chloro-1,2,4-thiadiazole in your experiments.
Q1: My 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is not dissolving in common laboratory solvents. What is the recommended solvent selection workflow?
A1: The structure of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, with its combination of a polar thiadiazole ring and a non-polar butylthio group, suggests that it may exhibit poor solubility in a wide range of solvents. A systematic approach to solvent screening is crucial.
Step-by-Step Solvent Selection Protocol:
-
Initial Screening with Common Solvents: Begin by testing the solubility in a range of common laboratory solvents of varying polarities. It is recommended to start with small quantities of the compound.
-
Co-solvent Systems: If single solvents are ineffective, a co-solvent system can be employed to fine-tune the polarity of the solvent mixture. The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[1]
-
Temperature and Agitation: Gentle heating and sonication can help to increase the rate of dissolution. However, be cautious with temperature to avoid degradation of the compound.
-
Documentation: Carefully document the solubility in each solvent or co-solvent system at a given concentration and temperature.
Data Presentation: Suggested Solvents for Initial Screening
| Solvent | Polarity Index | Dielectric Constant | Comments |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.2 | A good starting point for many poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Similar to DMSO, a highly polar aprotic solvent. |
| Dichloromethane (DCM) | 3.1 | 9.1 | A common non-polar solvent. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | A moderately polar aprotic solvent. |
| Acetonitrile | 5.8 | 37.5 | A polar aprotic solvent. |
| Ethanol | 4.3 | 24.5 | A polar protic solvent. |
Mandatory Visualization: Solvent Selection Workflow
Caption: A logical workflow for systematic solvent selection for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Q2: I need to prepare a stock solution of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole for my biological assays, but it keeps precipitating in my aqueous media. How can I prepare a stable solution?
A2: The precipitation of a lipophilic compound in aqueous media is a common challenge. The key is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it carefully into the aqueous buffer or media.
Experimental Protocol: Preparation of a Stable Stock Solution
-
Primary Stock Solution (High Concentration):
-
Dissolve 5-(Butylthio)-3-chloro-1,2,4-thiadiazole in 100% DMSO to a high concentration (e.g., 10-50 mM). DMSO is a widely used co-solvent for parenteral dosage forms due to its relatively low toxicity and high solubilizing power for nonpolar drugs.[1]
-
Use gentle warming (not exceeding 40°C) or sonication to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution (Dilution into Aqueous Media):
-
Thaw an aliquot of the primary stock solution.
-
Perform a serial dilution of the stock solution into your aqueous experimental media. It is critical to add the stock solution to the media while vortexing to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in your experimental setup should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your biological assays.
-
Mandatory Visualization: Stock Solution Preparation Workflow
Caption: A recommended workflow for preparing a stable stock solution of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole for biological assays.
Frequently Asked Questions (FAQs)
Q3: What are the expected solubility characteristics of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole based on its chemical structure?
A3: Based on its structure, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is expected to be a poorly water-soluble compound. The butylthio group imparts significant lipophilicity, while the chloro-substituted thiadiazole ring contributes to its polarity. This combination often leads to low solubility in both highly polar (like water) and very non-polar (like hexane) solvents. Its solubility is likely to be highest in polar aprotic solvents such as DMSO and DMF.
Q4: What are the best starting points for solvent screening for this compound?
A4: For initial screening, it is advisable to start with a small set of solvents that cover a range of polarities. A good starting set includes:
-
Polar Aprotic: DMSO, DMF, Acetonitrile
-
Moderately Polar: THF, Ethyl Acetate
-
Non-polar: Dichloromethane, Toluene
-
Polar Protic: Ethanol, Methanol
Q5: Are there any known chemical incompatibilities I should be aware of when working with 5-(Butylthio)-3-chloro-1,2,4-thiadiazole?
A5: While specific reactivity data for this compound is limited, the 1,2,4-thiadiazole ring is generally stable.[2] However, caution should be exercised with strong nucleophiles, which could potentially displace the chloro or butylthio groups, especially under harsh conditions (e.g., high temperature, strong base). It is also advisable to avoid strong oxidizing and reducing agents.
Q6: How can I improve the bioavailability of this compound for in vivo studies?
A6: For in vivo applications where aqueous solubility is a major hurdle, several formulation strategies can be considered to enhance bioavailability. These methods aim to increase the dissolution rate and/or the apparent solubility of the compound.[3][4]
-
Co-solvents: Using a mixture of solvents (e.g., water, ethanol, propylene glycol) can improve solubility for oral or parenteral administration.[1]
-
Surfactant Dispersions: Formulating the compound with non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can create stable micellar solutions or emulsions.[5][6] The formation of micelles can trap poorly water-soluble drugs, a process known as micellar solubilization.[5]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[3] Solid dispersions can enhance drug solubility, absorption, and therapeutic efficacy.[3]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, which in turn can increase the dissolution rate.[1][4]
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
Methods of solubility enhancements. Slideshare. [Link]
-
Thiadiazoles and Their Properties. ISRES Publishing. [Link]
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- 6. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: Interpreting NMR Spectra of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Prepared by: Gemini, Senior Application Scientist
This guide serves as a specialized technical resource for researchers, medicinal chemists, and process development scientists working with 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation and purity assessment of such compounds.[1][2] This document provides an in-depth analysis of the expected spectral features, troubleshooting for common issues, and standardized protocols to ensure data integrity.
Section 1: Predicted NMR Spectral Data
Understanding the theoretical spectrum is the first step in any analysis. The structure of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole consists of a substituted 1,2,4-thiadiazole core and a butylthio side chain. The absence of protons on the heterocyclic ring simplifies the ¹H NMR spectrum, making the butyl chain signals the primary focus.
The key to the ¹H NMR spectrum is the predictable splitting pattern of the butyl group: a triplet, two multiplets (often sextets), and a terminal triplet, moving progressively upfield.[3] In the ¹³C NMR spectrum, two distinct signals are expected for the thiadiazole ring carbons, typically appearing significantly downfield (>150 ppm) due to the electronic environment of the heterocycle.[4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole Predicted shifts are based on standard chemical shift principles and data from similar structures. Solvent: CDCl₃.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Thiadiazole-C3 | - | - | ~155 - 165 |
| Thiadiazole-C5 | - | - | ~175 - 185 |
| -S-CH₂ -CH₂CH₂CH₃ | ~3.2 - 3.4 | Triplet (t) | ~33 - 36 |
| -S-CH₂-CH₂ -CH₂CH₃ | ~1.7 - 1.9 | Sextet (sxt) | ~30 - 32 |
| -S-CH₂CH₂-CH₂ -CH₃ | ~1.4 - 1.6 | Sextet (sxt) | ~21 - 23 |
| -S-CH₂CH₂CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) | ~13 - 14 |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NMR analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole in a practical question-and-answer format.
Q1: I see unexpected peaks in my ¹H NMR spectrum that don't match the butyl group. What are the likely sources?
A1: Unidentified signals are the most common challenge and typically arise from three sources: residual solvents, unreacted starting materials, or water.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) can be retained in the final product even after drying under high vacuum.[6] Consult a standard table of NMR solvent impurities for identification. For example, residual ethyl acetate often shows signals around 2.05 (singlet), 4.12 (quartet), and 1.26 (triplet) ppm.[7]
-
Starting Materials or Synthesis Byproducts: The synthesis of substituted thiadiazoles can involve various reagents.[8][9][10] Depending on the synthetic route, impurities could include unreacted 1-butanethiol (which would show a characteristic S-H proton signal) or precursors to the chlorinated thiadiazole ring. A review of the specific synthetic pathway is essential for predicting these impurities.
-
Water: The presence of water is common and usually appears as a broad singlet.[6] Its chemical shift is highly variable (typically 1.5-2.5 ppm in CDCl₃) depending on concentration and temperature.
Q2: The integration of my butyl group signals is not a clean 2:2:2:3 ratio. What could be the cause?
A2: Inaccurate integration is often a symptom of overlapping peaks.
-
Overlapping Impurity Peaks: A residual solvent or impurity signal may overlap with one of the butyl multiplets, artificially inflating its integration value. For instance, the multiplet for the second CH₂ group (~1.7-1.9 ppm) can be skewed by overlapping grease or alkane impurities.
-
Overlapping Solvent Peak: In deuterochloroform (CDCl₃), the residual protonated solvent peak appears at ~7.26 ppm. While not an issue for this specific molecule, if aromatic impurities were present, this peak could interfere with their integration.[6]
-
Poor Phasing or Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat. An angled baseline can lead to significant integration errors.
Q3: My peaks appear broad and poorly resolved. How can I improve the spectral quality?
A3: Peak broadening can be caused by several factors, many of which are correctable.[6]
-
Poor Shimming: The homogeneity of the magnetic field (shimming) is critical. If the instrument is not well-shimmed, all peaks will appear broad. This should be the first parameter to check.
-
Low Solubility: If the compound is not fully dissolved, it creates a non-homogenous sample, leading to broad lines. Try using a more appropriate solvent or gently warming the sample to ensure complete dissolution.
-
High Concentration: A sample that is too concentrated can increase the solution's viscosity, which slows molecular tumbling and results in broader peaks. Diluting the sample can often resolve this issue.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening. If suspected, passing the sample through a small plug of silica or celite can sometimes remove these impurities.
Q4: How can I definitively confirm that a broad, unassigned peak is water?
A4: The most reliable method is a "D₂O shake."[6] Add a single drop of deuterium oxide (D₂O) to your NMR tube, cap it, and shake it vigorously for a minute. Re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (like the H in H₂O) are "exchangeable" and will be replaced by deuterium. This will cause the water peak to either disappear completely or be significantly reduced in intensity.[6]
Section 3: Standard Operating Procedure (SOP)
Protocol: NMR Sample Preparation
This protocol ensures consistency and high-quality data acquisition for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should contain a known internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2][11]
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If solubility is an issue, the sample can be sonicated for 1-2 minutes. Visually inspect the solution to ensure no solid particles remain.
-
Transfer and Labeling: If necessary, filter the solution through a small cotton or glass wool plug in a pipette into a final clean NMR tube to remove any particulate matter. Label the NMR tube clearly with a unique identifier.
-
Instrument Insertion: Carefully wipe the outside of the NMR tube before inserting it into the spinner turbine. Ensure the depth is set correctly according to the spectrometer's requirements before placing it in the instrument.
Section 4: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues when interpreting the NMR spectrum of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Caption: A logical workflow for troubleshooting NMR spectra.
References
-
Department of Chemistry, University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available from: [Link]
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Ağar, E., et al. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. Available from: [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available from: [Link]
-
The OChem Whisperer. Guide to Solving NMR Questions. (2012-03-27). Available from: [Link]
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Sarkar, S. Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Jadavpur University. Available from: [Link]
-
ResearchGate. 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Available from: [Link]
-
Al-Masoudi, N. A., et al. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. (2022-10-17). Available from: [Link]
-
Loghmani-Khouzani, H., et al. GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
Ashenhurst, J. Organic Chemistry - How to Solve NMR Problems. YouTube. (2020-03-28). Available from: [Link]
-
Adnan, S., et al. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Royal Society of Chemistry. bibenzo[c][6][12][13]thiadiazole Supplementary Information. Available from: [Link]
-
SpectraBase. 2-Butylthiophene - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
Zafar, H., et al. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. Journal of Chemistry. Available from: [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
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Chemistry LibreTexts. NMR - Interpretation. (2023-01-29). Available from: [Link]
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Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). Available from: [Link]
-
Loghmani-Khouzani, H., et al. GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. Available from: [Link]
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]
-
Al-Amiery, A. A., et al. Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Bioinorganic Chemistry and Applications. (2024-10-20). Available from: [Link]
-
Karcz, D., et al. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. (2020-08-10). Available from: [Link]
-
Navarrete-Vázquez, G., et al. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Molecules. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). Available from: [Link]
-
Singh, A. K., et al. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available from: [Link]
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Technical Support Center: Resolving Peak Resolution Challenges in the HPLC Analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Welcome to the technical support center for the HPLC analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues encountered during the analysis of this and structurally similar compounds. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower you to develop robust and reliable analytical methods.
Understanding the Analyte: 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte, as these directly influence its behavior in a reversed-phase HPLC system.
-
Structure: 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
-
Molecular Formula: C₆H₉ClN₂S₂[1]
-
Molecular Weight: 208.73 g/mol [1]
-
Key Features: The molecule contains a heterocyclic 1,2,4-thiadiazole ring, a chloro substituent, and a butylthio group. The thiadiazole ring contains nitrogen atoms which can be protonated at low pH, making the molecule ionizable.[2] The butylthio group adds hydrophobicity. This dual nature—hydrophobicity and ionizable sites—is a key factor in its chromatographic retention and potential for peak shape issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common peak shape and resolution problems in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.
Q1: My peak for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is tailing. What's causing this and how can I fix it?
A1: Peak tailing is one of the most common issues and typically points to secondary, undesirable interactions between the analyte and the stationary phase, or issues with the HPLC system itself. The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[3]
Causality & Explanation:
In reversed-phase chromatography, the intended retention mechanism is hydrophobic interaction. However, for a molecule like 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, which has basic nitrogen atoms in the thiadiazole ring, a secondary interaction can occur. At a mobile phase pH above approximately 2.5, residual silanol groups on the surface of the silica-based stationary phase can become ionized (negatively charged).[4] These negatively charged silanols can then interact with the protonated (positively charged) form of your basic analyte, leading to a secondary ion-exchange mechanism that causes peak tailing.[4]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of the residual silanol groups on the column, minimizing the secondary interactions.[3] A pH between 2 and 4 is generally a good starting point for method development with basic compounds.[5] It is important to control the pH to stabilize retention and selectivity.[5][6]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[3] If you are not already, switch to a column with a high degree of end-capping.
-
Check for Column Contamination or Voids: If all peaks in your chromatogram are tailing, the issue might be physical rather than chemical. A partially blocked inlet frit can distort the sample flow path, leading to peak distortion.[7] A void at the head of the column can have a similar effect.
-
Consider an Interfering Peak: Tailing might not be tailing at all, but rather a small, co-eluting impurity. Try changing the detection wavelength to see if the peak shape changes, which might indicate a hidden peak.[3]
Systematic Protocol for Diagnosing Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
Q2: I'm seeing a split peak. Is it an impurity or a problem with my system?
A2: Peak splitting can be perplexing, but it generally points to one of three areas: a chemical issue related to the analyte and mobile phase, a physical problem with the column, or an injection-related artifact. [8]
Causality & Explanation:
-
Chemical Causes: If the pH of your mobile phase is very close to the pKa of your analyte, you can have a mixture of the ionized and non-ionized forms of the molecule present.[6] If the equilibrium between these two forms is slow relative to their passage through the column, you may see two distinct peaks or a split peak.
-
Physical Column Issues: A void or channel in the column packing material can cause the sample band to travel through at different rates, leading to a split peak.[8][9] Similarly, a partially blocked column inlet frit can disrupt the flow path and cause splitting.[8][9]
-
Injection-Related Problems: If the solvent your sample is dissolved in is significantly stronger (more organic) than your mobile phase, it can cause peak distortion, including splitting.[10] This is because the strong sample solvent carries the analyte too quickly at the beginning of the separation.
Troubleshooting Steps:
-
Rule out Co-elution: Inject a smaller volume of your sample. If the split peak resolves into two smaller, distinct peaks, you likely have two different components eluting very close together.[8]
-
Adjust Mobile Phase pH: Ensure your mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa to ensure it exists in a single ionic state.[11]
-
Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[10] If you must use a different solvent, ensure it is weaker than the mobile phase.
-
Inspect the Column: If the problem persists and affects all peaks, reverse-flush the column (if the manufacturer allows) to try and clear any blockage from the frit. If this doesn't work, the column may need to be replaced.[9]
Q3: My peak is very broad. How can I make it sharper?
A3: Broad peaks lead to poor sensitivity and resolution. The causes can range from excessive volume in your HPLC system (extra-column volume) to issues with the column itself or the mobile phase.
Causality & Explanation:
Extra-column volume refers to all the volume the sample travels through outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive tubing length or using tubing with a large internal diameter can significantly contribute to peak broadening.[12] Contamination on the guard or analytical column can also lead to broad peaks.[12]
Troubleshooting Steps:
-
Minimize Tubing: Use the shortest possible length of tubing with the smallest appropriate internal diameter to connect the injector, column, and detector.[12]
-
Check for Contamination: Flush the system and column with a strong organic solvent to remove any strongly retained contaminants.[12] Consider replacing the guard column.
-
Optimize Flow Rate: A flow rate that is too low can sometimes lead to broader peaks due to diffusion.[12] Ensure your flow rate is optimized for your column dimensions and particle size.
-
Decrease Injection Volume: Overloading the column with too much sample can cause peak broadening.[12] Try reducing the injection volume.
Method Development and Optimization
Proactively addressing potential issues during method development is key to a robust analysis.
The Impact of Mobile Phase pH
For an ionizable compound like 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, mobile phase pH is a powerful tool to manipulate retention time and peak shape.[13][14]
-
At Low pH (e.g., < 4): The analyte is likely protonated (positively charged). The silanol groups on the stationary phase are mostly neutral. This minimizes secondary interactions, leading to better peak shape.
-
At High pH (e.g., > 7): The analyte is likely neutral. However, at high pH, the silica backbone of the column itself can dissolve, leading to rapid column degradation.[5] It is generally advisable to operate within the pH range specified by the column manufacturer.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Recommended Starting HPLC Conditions
This table provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18 or C8, 2.1 or 4.6 mm ID, < 3 µm particle size | C18 provides good hydrophobic retention. C8 may offer different selectivity. Small particles increase efficiency and resolution. End-capping is crucial to minimize tailing.[15][16] |
| Mobile Phase A | 0.1% Formic Acid or 0.05% TFA in Water | Provides a low pH (~2.5-3.0) to ensure good peak shape for the basic analyte.[16] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes | A gradient is recommended to ensure elution of the analyte and any potential impurities with good peak shape. |
| Flow Rate | 0.3-0.5 mL/min (for 2.1 mm ID) or 1.0-1.5 mL/min (for 4.6 mm ID) | Appropriate for the column dimensions to ensure optimal efficiency. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but avoid excessive heat which can degrade the column. |
| Injection Vol. | 1-5 µL | Keep the volume small to avoid overloading the column. |
| Detection | UV, wavelength to be determined by UV scan (e.g., 250-260 nm) | A starting point based on similar heterocyclic structures.[16][17] |
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Column contamination; Interfering peak. | Lower mobile phase pH; Use an end-capped column; Flush column; Change detection wavelength.[3][4][12] |
| Peak Fronting | Sample overload; Sample solvent incompatible with mobile phase. | Reduce injection volume or sample concentration; Dissolve sample in mobile phase.[12][18] |
| Split Peaks | Column void/channel; Blocked frit; Mobile phase pH near analyte pKa. | Replace column; Reverse flush column; Adjust mobile phase pH to be >2 units from pKa.[8] |
| Broad Peaks | Extra-column volume; Column contamination; Low flow rate. | Use shorter, narrower ID tubing; Flush column and replace guard column; Optimize flow rate.[12] |
References
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- LCGC International. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
- FAO AGRIS. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
- ResearchGate. (n.d.). Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application.
- Malygin, A.S., Popov, N.S., Demidova, M.A., & Shatokhina, N.A. (2020). Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study. Vol 23, No 8, 26-33.
- Iraqi Academic Scientific Journals. (2024, December 14). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
- ChemicalBook. (n.d.). 5-(butylthio)-3-chloro-1,2,4-thiadiazole | 36955-36-9.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159.
- Alfa Chemistry. (n.d.). CAS 36955-36-9 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
- PMC - NIH. (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.
- Journal of Education for Pure Science. (2002, February 12). Chemical properties of thiadiazole compounds.
- ResearchGate. (2025, August 6). (PDF) Chemical properties of thiadiazole compounds.
- PMC - PubMed Central. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
- ResearchGate. (2016, January 2). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole.
- Semantic Scholar. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
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Validation & Comparative
A Comparative Guide to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and Other Thiadiazole Derivatives for Researchers in Drug Discovery
Welcome to an in-depth exploration of the chemical landscape of thiadiazole derivatives, a class of heterocyclic compounds that continues to capture the attention of medicinal chemists worldwide. This guide will focus on the prospective analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, a lesser-explored member of this family, in comparison to its more extensively studied relatives. For researchers, scientists, and drug development professionals, understanding the nuances of these structures is paramount to unlocking their therapeutic potential.
The thiadiazole core, a five-membered ring containing sulfur and two nitrogen atoms, is a versatile scaffold found in numerous biologically active molecules. Its various isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) offer a rich playground for synthetic modification, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. The presence of the sulfur atom often imparts favorable pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability.
This guide will first provide a detailed profile of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, dissecting its structural features and postulating its potential biological activities based on established structure-activity relationships (SAR) within the thiadiazole family. Subsequently, we will embark on a comparative journey, juxtaposing this potential with the proven efficacy of other notable thiadiazole derivatives, supported by experimental data from the scientific literature.
Profiling 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: A Prospective Analysis
While specific experimental data on 5-(Butylthio)-3-chloro-1,2,4-thiadiazole (CAS 36955-36-9) is not extensively available in peer-reviewed literature, a thorough analysis of its structure allows for informed hypotheses regarding its potential biological activities.
Structural Features and Their Implications:
-
1,2,4-Thiadiazole Core: This specific isomer is known for its stability and is a common scaffold in pharmacologically active compounds. The arrangement of heteroatoms influences the electronic distribution and potential for intermolecular interactions with biological targets.
-
3-Chloro Substituent: The presence of a chlorine atom at the 3-position is a key feature. Halogens can act as bioisosteres for other functional groups and can significantly modulate a molecule's lipophilicity and electronic properties. The chloro group can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. Furthermore, 5-chloro-thiadiazoles are known to be reactive intermediates, readily undergoing nucleophilic substitution, which can be a handle for further synthetic diversification.
-
5-Butylthio Substituent: The butylthio (-S-C4H9) group at the 5-position significantly increases the lipophilicity of the molecule. This could enhance its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins. The thioether linkage is also a site for potential metabolic transformations.
Based on these features, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole could be a candidate for investigation in several therapeutic areas, as detailed in the comparative analysis below.
Comparative Analysis: 5-(Butylthio)-3-chloro-1,2,4-thiadiazole vs. Other Thiadiazole Derivatives
The true potential of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole can be illuminated by comparing its structural motifs to those of thiadiazole derivatives with well-documented biological activities.
Antimicrobial Activity: A Persistent Strength of the Thiadiazole Scaffold
Thiadiazole derivatives have a long-standing reputation as potent antimicrobial agents. The mechanism of action often involves the disruption of bacterial cell wall synthesis or other essential metabolic pathways.
Comparative Insights:
-
Many potent antimicrobial thiadiazoles feature a 2-amino-1,3,4-thiadiazole moiety. While our target compound is a 1,2,4-thiadiazole, the presence of sulfur and nitrogen atoms is a common feature that contributes to antimicrobial effects.
-
The lipophilic nature of the butylthio group in 5-(Butylthio)-3-chloro-1,2,4-thiadiazole could be advantageous for penetrating the lipid-rich cell walls of bacteria, a strategy employed by other successful antimicrobial agents.
Table 1: Comparison of Antimicrobial Activity of Various Thiadiazole Derivatives
| Derivative Type | Example Compound | Target Organism(s) | Reported Activity (MIC/Zone of Inhibition) | Reference |
| 1,3,4-Thiadiazole | 5-mercapto derivative (58a) | Enterococcus faecalis | Good activity (12 mm zone of inhibition) | |
| 1,3,4-Thiadiazole | Benzimidazole conjugate (33a-g) | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Moderate to good antibacterial activity | |
| 1,3,4-Thiadiazole | Ciprofloxacin-based compounds (1a-l) | MCF-7, A549, SKOV-3 | IC50 values in the range of 3.26–15.7 µM against MCF-7 | |
| 1,3,4-Thiadiazole | Thiophene-based derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Potent antibacterial and antifungal activity |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compound (e.g., 5-(Butylthio)-3-chloro-1,2,4-thiadiazole) is dissolved in a suitable solvent (like DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: A Promising Frontier for Thiadiazoles
The thiadiazole scaffold is present in several compounds that have demonstrated significant anticancer activity. These derivatives can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression.
Comparative Insights:
-
Enzyme Inhibition: Many thiadiazole-based anticancer agents act as enzyme inhibitors, targeting kinases, carbonic anhydrases, or topoisomerases. The structure of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, with its distinct electronic and steric properties, could potentially fit into the active site of various enzymes.
-
Signaling Pathway Modulation: 1,3,4-thiadiazole derivatives have been shown to interfere with signaling pathways like PI3K/Akt and MAPK/ERK. The specific substitution pattern on the thiadiazole ring is crucial for this activity. The combination of the chloro and butylthio groups on the 1,2,4-thiadiazole ring of our target compound presents a unique pharmacophore that warrants investigation for its effects on these pathways.
Table 2: Anticancer Activity of Selected Thiadiazole Derivatives
| Isomer | Derivative Type | Cancer Cell Line(s) | Mechanism of Action / Target | Reported IC50/GI50 Values | Reference |
| 1,2,3-Thiadiazole | DHEA derivatives (22, 23, 25) | Human breast cancer (T47D) | Antitumor activity | 0.042 - 0.058 µM | |
| 1,2,3-Thiadiazole | 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | Human colon cancer (HCT-116) | Hsp90 inhibition | 3.2 - 4.6 µM | |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | Breast cancer (MCF-7, MDA-MB-231) | Antiproliferative | 49.6 µM (MCF-7), 53.4 µM (MDA-MB-231) | |
| 1,3,4-Thiadiazole | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | Rat glioma (C6) | Akt inhibition | - | |
| Triazolo-Thiadiazole | Fused ring system (KA25, KA39) | Colon tumor xenograft (HT-29) | Inhibition of Akt phosphorylation | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 5-(Butylthio)-3-chloro-1,2,4-thiadiazole) for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Enzyme Inhibition: A Mechanism-Driven Approach
The ability of thiadiazoles to inhibit specific enzymes is a key driver of their therapeutic effects. For instance, certain derivatives are potent inhibitors of carbonic anhydrases, α-glucosidase, and various kinases.
Comparative Insights:
-
α-Glucosidase Inhibition: Several 1,3,4-thiadiazole-bearing Schiff base analogues have shown excellent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The structural diversity within the thiadiazole class allows for fine-tuning of interactions with the enzyme's active site. The unique electronic and steric profile of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole makes it a candidate for screening against this and other enzymes.
-
Kinase Inhibition: Thiadiazole derivatives have been designed as inhibitors of protein kinases like JNK and Akt. The chloro-substituent on our target compound could potentially interact with specific residues in the ATP-binding pocket of kinases.
Caption: General mechanism of enzyme inhibition by a thiadiazole derivative.
Conclusion and Future Directions
While 5-(Butylthio)-3-chloro-1,2,4-thiadiazole remains a relatively unexplored entity, a systematic comparison with its well-characterized thiadiazole cousins reveals a promising research trajectory. Its unique combination of a 1,2,4-thiadiazole core, a reactive chloro substituent, and a lipophilic butylthio group suggests potential for significant biological activity.
Future research should focus on the synthesis and in vitro screening of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole against a panel of microbial strains and cancer cell lines. The experimental protocols detailed in this guide provide a starting point for such investigations. Furthermore, its potential as an enzyme inhibitor, particularly against kinases and metabolic enzymes, warrants exploration.
The true value of this guide lies in its ability to provide a scientifically grounded rationale for the investigation of a novel chemical entity. By understanding the established structure-activity relationships of the broader thiadiazole family, researchers can make informed decisions about which therapeutic avenues to pursue with 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, potentially leading to the discovery of new and effective therapeutic agents.
References
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (URL: )
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review - Journal of Sulfur Chemistry. (URL: )
- Thiadiazole derivatives as anticancer agents - PMC - NIH. (URL: )
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI. (URL: )
- Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole deriv
- Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv
- (PDF)
- Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review - Educational Administr
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. (URL: )
- Synthesis and Structure-Activity Relationships of Thiadiazole-Derivatives as Potent and Orally Active Peroxisome Proliferator-Activated Receptors alpha/delta Dual Agonists - PubMed. (URL: )
- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - NIH. (URL: )
- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzym
- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed. (URL: )
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (URL: )
- Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - NIH. (URL: )
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: )
- Thiazole Derivatives Inhibitors of Protein Kinases.
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
- Thiadiazole—a Promising Structure in Medicinal Chemistry - Semantic Scholar. (URL: )
- Thiazole–Thiadiazole Compounds for Enzymatic Modulation and Therapeutic Targeting in Diabetes Mellitus | Semantic Scholar. (URL: )
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (URL: )
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. (URL: )
- 5-(butylthio)-3-chloro-1,2,4-thiadiazole | 36955-36-9 - ChemicalBook. (URL: )
- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed. (URL: )
- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. (URL: )
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (URL: )
- Review on Biological Activities of 1,3,4-Thiadiazole Deriv
- 174 Thiadiazoles and Their Properties - ISRES. (URL: )
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (URL: )
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (URL: )
A Researcher's Guide to the Biological Landscape of Substituted 1,2,4-Thiadiazoles
An In-depth Comparison of Antimicrobial, Anticancer, and Anti-inflammatory Activities
The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. Its derivatives are known for a wide spectrum of biological activities, making them promising candidates for drug development.[1] This guide provides a comparative analysis of the biological activities of various substituted 1,2,4-thiadiazoles, focusing on their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols.
The unique chemical properties of the 1,2,4-thiadiazole ring allow its derivatives to interact effectively with biological targets.[2] Researchers have explored numerous substitutions on this core structure, leading to a diverse library of compounds with varied and potent biological effects.[3]
General Structure of 1,2,4-Thiadiazole
The following diagram illustrates the basic structure of the 1,2,4-thiadiazole ring, with numbered positions indicating sites for substitution. The biological activity of these derivatives is highly dependent on the nature and position of the substituent groups.
Caption: General structure of 1,2,4-thiadiazole with substitution points.
Antimicrobial Activity
Substituted 1,2,4-thiadiazoles have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. The introduction of different functional groups onto the thiadiazole ring can modulate their spectrum of activity and potency.[4][5]
Comparative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of a selection of substituted 1,2,4-thiadiazole derivatives against various microbial strains. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in μg/mL or the half-maximal effective concentration (EC50) in mg/L.
| Compound ID | Substituent(s) | Target Organism | Activity (MIC/EC50) | Reference |
| Z4 | Amide moiety | Xanthomonas oryzae pv. oryzae (Xoo) | 0.32 mg/L (EC50) | [4] |
| Z4 | Amide moiety | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.43 mg/L (EC50) | [4] |
| Z4 | Amide moiety | Pseudomonas syringae pv. actinidiae (Psa) | 11.06 mg/L (EC50) | [4] |
| Compound 8 | 6-sulfonyl | Xanthomonas oryzae pv. oryzae (Xoo) | 0.97 mg/L (EC50) | [6] |
| Compound 9 | 6-sulfonyl | Xanthomonas oryzae pv. oryzae (Xoo) | 0.84 mg/L (EC50) | [6] |
| Compound 11 | 6-sulfonyl | Xanthomonas oryzae pv. oryzae (Xoo) | 0.74 mg/L (EC50) | [6] |
| Compound 8 | 6-sulfonyl | Xanthomonas oryzae pv. oryzicola (Xoc) | 1.58 mg/L (EC50) | [6] |
| Compound 9 | 6-sulfonyl | Xanthomonas oryzae pv. oryzicola (Xoc) | 1.72 mg/L (EC50) | [6] |
| Compound 11 | 6-sulfonyl | Xanthomonas oryzae pv. oryzicola (Xoc) | 1.74 mg/L (EC50) | [6] |
Structure-Activity Relationship (SAR) Insights:
-
Derivatives containing an amide functionality have shown significant antibacterial activities.[4]
-
The presence of a 6-sulfonyl group in 1,2,4-triazolo[3,4-b][4][5][7]thiadiazole derivatives has been associated with potent activity against plant pathogenic bacteria.[6]
-
Generally, thiadiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.[5][7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
-
Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve logarithmic growth. The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Preparation of Microplate: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium. A row is typically reserved for a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculation: The standardized bacterial inoculum is added to each well of the microplate, except for the negative control wells.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.
Anticancer Activity
The 1,2,4-thiadiazole scaffold is a key component in several compounds with potent anticancer activity.[8][9] These derivatives have been shown to be effective against various cancer cell lines, often exhibiting low micromolar to nanomolar inhibitory concentrations.[8]
Comparative Anticancer Data
The following table presents the in vitro anticancer activity of various substituted 1,2,4-thiadiazoles, expressed as the half-maximal inhibitory concentration (IC50) in µM.
| Compound ID | Substituent(s) | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 8b | Amide functionality, 3,4,5-trimethoxy group | MCF-7 (Breast) | 0.10 ± 0.084 | [8] |
| 8b | Amide functionality, 3,4,5-trimethoxy group | A549 (Lung) | 0.17 ± 0.032 | [8] |
| 8b | Amide functionality, 3,4,5-trimethoxy group | DU-145 (Prostate) | 0.83 ± 0.091 | [8] |
| 8b | Amide functionality, 3,4,5-trimethoxy group | MDA MB-231 (Breast) | 0.28 ± 0.017 | [8] |
| C2 | Triazolo-thiadiazole-pyridine | MCF-7 (Breast) | 110.4 µg/ml | [10] |
| NSC763968 | 4-(isopropylthio)anthra[1,2-c][7][8][11]thiadiazole-6,11-dione | Leukemia cell lines | 0.18 - 1.45 | [9] |
| NSC763968 | 4-(isopropylthio)anthra[1,2-c][7][8][11]thiadiazole-6,11-dione | Prostate cancer cell lines | 0.18 - 1.45 | [9] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of an electron-donating group, such as a 3,4,5-trimethoxy substituent, on 1,2,4-thiadiazole-1,2,4-triazole derivatives has been shown to significantly enhance anticancer activity.[8]
-
The fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings has resulted in compounds with potent in vitro and in vivo anticancer properties.[11]
-
Some thiadiazole derivatives have been identified as inhibitors of key signaling pathways in cancer, such as the AKT pathway.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
Workflow for MTT Assay
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound. Wells containing untreated cells serve as a control.
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is then incubated for another 2-4 hours.
-
Solubilization: A solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.[8]
Anti-inflammatory Activity
Certain 1,2,4-thiadiazole derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of key inflammatory mediators like cyclooxygenases (COX).[12][13]
Comparative Anti-inflammatory Data
The following table highlights the anti-inflammatory activity of selected 1,2,4-thiadiazole derivatives.
| Compound ID | Substituent(s) | Assay | Activity | Reference |
| Compound 5c | 2,6-diaryl-imidazo[2,1-b][4][5][7]thiadiazole | Carrageenan-induced rat paw edema | Better than diclofenac | [13] |
| Compound 2a | 1,2,4-triazole-conjugated 1,3,4-thiadiazole | COX-1 Inhibition | ~50% | [12] |
| Compound 2a | 1,2,4-triazole-conjugated 1,3,4-thiadiazole | COX-2 Inhibition | ~70% | [12] |
| Compound 2b | 1,2,4-triazole-conjugated 1,3,4-thiadiazole | COX-1 Inhibition | ~50% | [12] |
| Compound 2b | 1,2,4-triazole-conjugated 1,3,4-thiadiazole | COX-2 Inhibition | ~70% | [12] |
| Compound 2c | 1,2,4-triazole-conjugated 1,3,4-thiadiazole | COX-1 Inhibition | ~50% | [12] |
| Compound 2c | 1,2,4-triazole-conjugated 1,3,4-thiadiazole | COX-2 Inhibition | ~70% | [12] |
| Compounds 3c, 3d, 4c | Pyrazole and pyrrole nucleus | Carrageenan-induced paw edema | Potent activity | [14] |
Structure-Activity Relationship (SAR) Insights:
-
The fusion of an imidazo ring to the 1,3,4-thiadiazole core has yielded compounds with significant in vivo anti-inflammatory and analgesic activities.[13]
-
Hybrid molecules combining 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated strong cyclooxygenase inhibitory activity.[12]
-
Some derivatives have shown a favorable safety profile with no ulcerogenic activity observed in preclinical models.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Grouping and Dosing: Rats are divided into groups: a control group (vehicle), a standard drug group (e.g., diclofenac or indomethacin), and test groups receiving different doses of the 1,2,4-thiadiazole derivative. The compounds are typically administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection, typically using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. The results are then compared with the standard drug to evaluate the anti-inflammatory potency of the test compound.[14]
Conclusion
Substituted 1,2,4-thiadiazoles represent a versatile and promising class of heterocyclic compounds with a broad range of biological activities. The evidence presented in this guide highlights their significant potential in the development of new antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to enhance potency and selectivity. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to evaluate the biological activities of novel 1,2,4-thiadiazole derivatives. Further research into this fascinating class of compounds is warranted to unlock their full therapeutic potential.
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Demirbas, N., et al. (2009). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 33(3), 435-446. Available at: [Link]
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Jyothsna Pragathi, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Chemistry & Biodiversity, 17(8), e2000226. Available at: [Link]
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Li, P., et al. (2022). Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 70(1), 153-164. Available at: [Link]
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Kareem, H. S., et al. (2021). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 523-532. Available at: [Link]
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Karcz, E., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 22(16), 8886. Available at: [Link]
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Wang, B. L., et al. (2020). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][4][5][7]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 68(19), 5323-5334. Available at: [Link]
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Singh, P., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. Available at: [Link]
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Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. Available at: [Link]
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Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 706-734. Available at: [Link]
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Głowacka, I. E., & Uliasz, M. (2022). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 76, 18-31. Available at: [Link]
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Stana, A., et al. (2023). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 28(1), 36. Available at: [Link]
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Sharma, V., et al. (2023). An overview of biological activities of thiadiazole derivatives. World Journal of Advanced Research and Reviews, 18(03), 1018–1026. Available at: [Link]
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Shawky, A. M., et al. (2010). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 15(10), 6943-6953. Available at: [Link]
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Kumar, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4945-4963. Available at: [Link]
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de Oliveira, C. S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][7]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2358. Available at: [Link]
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Kumar, A., et al. (2013). Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. Arabian Journal of Chemistry, 6(3), 331-338. Available at: [Link]
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Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 524-531. Available at: [Link]
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Kaur, R., et al. (2023). Some biologically active 1,2,4-thiadiazoles. Arkivoc, 2023(part i), 1-22. Available at: [Link]
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Wang, Y., et al. (2013). Quantitative structure–activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3129-3137. Available at: [Link]
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Spectroscopic Analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and its Analogs: A Comparative Guide for Researchers
For professionals engaged in the fields of agrochemical research, drug discovery, and materials science, the precise structural elucidation of novel heterocyclic compounds is a critical step in the development pipeline. The 1,2,4-thiadiazole scaffold, in particular, is a recurring motif in a variety of biologically active molecules. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" and its structural analogs. By integrating experimental data with the underlying principles of spectroscopic analysis, this document serves as a practical resource for researchers, scientists, and drug development professionals.
The strategic selection of spectroscopic methods is paramount for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies key functional groups. Mass Spectrometry (MS) complements these techniques by confirming the molecular weight and offering insights into the molecule's fragmentation patterns. This guide will delve into the practical application and interpretation of these techniques for the analysis of substituted 1,2,4-thiadiazoles.
I. The Strategic Importance of Spectroscopic Analysis for Substituted 1,2,4-Thiadiazoles
The substitution pattern on the 1,2,4-thiadiazole ring profoundly influences its physicochemical properties and biological activity. Therefore, a robust and unequivocal structural confirmation is not merely a procedural step but a cornerstone of rational drug design and development. The differentiation between isomers, for instance, is a common challenge that can only be addressed through careful spectroscopic analysis.[1] The choice of analytical techniques and the interpretation of the resulting data must be guided by a sound understanding of the chemistry of these heterocyclic systems.
II. Comparative Spectroscopic Data of 1,2,4-Thiadiazole Analogs
While specific experimental spectra for 5-(butylthio)-3-chloro-1,2,4-thiadiazole are not widely published, a comprehensive understanding of its spectroscopic characteristics can be derived from the analysis of closely related analogs. The following tables summarize typical spectroscopic data for various substituted 1,2,4-thiadiazoles, providing a valuable reference for researchers.
Table 1: Comparative ¹H NMR Data of Selected 1,2,4-Thiadiazole Analogs
| Compound | H-3/H-5 | Other Protons | Solvent | Reference |
| 3-Chloro-5-(methylthio)-1,2,4-thiadiazole | - | δ ~2.7 (s, 3H, S-CH₃) | CDCl₃ | Predicted based on[2] |
| 3-Iodo-5-(phenylethynyl)-1,2,4-thiadiazole | - | δ 7.4-7.6 (m, 5H, Ar-H) | Not Specified | [3] |
| 3,5-Diiodo-1,2,4-thiadiazole | - | - | Not Specified | [3] |
| 5-(Butylthio)-3-chloro-1,2,4-thiadiazole (Predicted) | - | δ ~3.2 (t, 2H, S-CH₂), ~1.7 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) | CDCl₃ | Extrapolated |
Table 2: Comparative ¹³C NMR Data of Selected 1,2,4-Thiadiazole Analogs
| Compound | C-3 | C-5 | Other Carbons | Solvent | Reference |
| 3-Chloro-4-fluoro-1,2,5-thiadiazole | δ 133 | δ 157 | - | CDCl₃ | [4] |
| 3-Iodo-5-(phenylethynyl)-1,2,4-thiadiazole | Not Specified | Not Specified | Aromatic and alkynyl carbons | Not Specified | [3] |
| 3,5-Diiodo-1,2,4-thiadiazole | Not Specified | Not Specified | - | Not Specified | [3] |
| 5-(Butylthio)-3-chloro-1,2,4-thiadiazole (Predicted) | δ ~168 | δ ~185 | δ ~35 (S-CH₂), ~31 (CH₂), ~22 (CH₂), ~13 (CH₃) | CDCl₃ | Extrapolated |
Table 3: Key IR Absorption Frequencies for Substituted Thiadiazoles
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| C=N (ring stretch) | 1600 - 1550 | [5] |
| C-S (ring stretch) | 700 - 600 | [6] |
| S-Alkyl | 1470 - 1430 (CH₂ scissoring) | General IR tables |
| C-Cl | 800 - 600 | General IR tables |
Table 4: Mass Spectrometry Fragmentation of Thiadiazole Derivatives
| Compound Class | Ionization Method | Key Fragmentation Pathways | Reference |
| 4,5-Functionalized 1,2,3-Thiadiazoles | ESI-MS/MS | Loss of N₂ ([M+H-N₂]⁺) | [7] |
| General Heterocycles | Electron Impact (EI) | Ring cleavage, loss of substituents | [8][9] |
III. Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the thiadiazole derivative, confirming the substitution pattern and the structure of the alkylthio side chain.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified thiadiazole compound.[10] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[11] The choice of solvent is critical; for compounds with limited solubility, DMSO-d₆ is often preferred. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution, which is crucial for resolving complex spin systems.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A significantly larger number of scans is generally required for ¹³C NMR compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Analysis: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign signals to specific protons and carbons. For unambiguous assignments, especially in complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[12]
Causality Behind Experimental Choices: The use of a high-field NMR spectrometer is essential for resolving the signals of the butyl group protons, which would otherwise overlap at lower field strengths. The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte's signals. 2D NMR techniques are employed to definitively connect protons to their directly attached carbons (HSQC) and to trace longer-range correlations through two or three bonds (HMBC), which is vital for assigning the quaternary carbons of the thiadiazole ring.
B. Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the thiadiazole derivative, providing corroborative evidence for the proposed structure.
Methodology:
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Place the sample in the spectrometer's sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For 5-(butylthio)-3-chloro-1,2,4-thiadiazole, key absorptions would include the C=N stretching vibrations of the thiadiazole ring, C-S stretching, C-H stretching and bending of the butyl group, and the C-Cl stretching frequency.[13]
Causality Behind Experimental Choices: The use of a Fourier-Transform spectrometer provides higher sensitivity and speed compared to older dispersive instruments. The choice of KBr as a matrix is due to its transparency in the mid-IR region. The fingerprint region (1500-500 cm⁻¹) is particularly useful for confirming the identity of a compound by comparison with a reference spectrum, as it contains a complex pattern of absorptions unique to the molecule.[14]
C. Mass Spectrometry (MS)
Objective: To determine the molecular weight of the thiadiazole derivative and to study its fragmentation pattern to further support the proposed structure.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, while for less volatile or thermally labile compounds, direct infusion with a soft ionization technique like Electrospray Ionization (ESI) is preferred.[9]
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common "hard" ionization technique that induces extensive fragmentation, providing a detailed fragmentation pattern. ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺ in EI, or [M+H]⁺ in ESI) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions. For thiadiazoles, a common fragmentation pathway is the loss of a nitrogen molecule (N₂).[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable in the molecular ion and chlorine-containing fragment peaks.
Causality Behind Experimental Choices: The choice of ionization technique is crucial. EI is valuable for obtaining a detailed fragmentation "fingerprint" that can be compared to spectral libraries. ESI is preferred for accurately determining the molecular weight of the parent molecule, especially for compounds that are not stable under EI conditions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition.
IV. Conclusion: An Integrated Approach to Structural Elucidation
The spectroscopic analysis of "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" and its analogs requires a multi-faceted approach, integrating data from NMR, IR, and Mass Spectrometry. While direct experimental data for the target compound may be scarce, a comparative analysis with structurally related analogs provides a robust framework for its characterization. The detailed experimental protocols and the rationale behind the methodological choices presented in this guide are intended to empower researchers to generate high-quality, reliable data. By adhering to these principles of scientific integrity and logical experimental design, the scientific community can continue to advance the fields of medicine, agriculture, and materials science through the development of novel and impactful heterocyclic compounds.
V. References
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Hassan, A. A. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate.
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Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI.
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Vasin, V. A., et al. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate.
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Boulhaoua, M., et al. (2019). Toward the synthesis of thiadiazole-based therapeutic agents. Research on Chemical Intermediates, 46, 1507–1519.
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Al-Jumaili, M. H. A. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
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ResearchGate. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Retrieved from [Link]
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DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]
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A Comparative Guide to Purity Assessment Methods for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Introduction: The Imperative for Purity in Thiadiazole Chemistry
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and unique physicochemical properties.[1] 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, the subject of this guide, is a key intermediate whose purity is paramount for the reliability of downstream applications, from fundamental research to the synthesis of active pharmaceutical ingredients (APIs). The presence of even minor impurities—such as starting materials, isomers, or by-products from synthesis—can drastically alter experimental outcomes, compromise biological activity, and introduce toxicity.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. We will move beyond mere procedural lists to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to design and execute self-validating purity assessment workflows.
Understanding Potential Impurities in Synthesis
A robust purity assessment strategy begins with an understanding of what impurities might be present. The synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and related compounds often involves multi-step processes starting from precursors like thiosemicarbazides or by the treatment of monosubstituted acetonitriles with disulfur dichloride.[1][2] Consequently, a range of impurities should be anticipated:
-
Unreacted Starting Materials: Residual precursors from incomplete reactions.
-
Reagent-Derived Impurities: Contaminants from reagents used in the synthesis.
-
Isomeric By-products: Structural isomers formed due to alternative reaction pathways. For thiadiazoles, this is a critical consideration.[3]
-
Over-alkylated or Under-alkylated Species: Variations in the butylthio side chain.
-
Hydrolysis Products: Degradation of the chloro-substituent.
A multi-pronged analytical approach is therefore not just recommended but essential for comprehensive characterization.
Core Analytical Techniques: A Comparative Analysis
No single method can provide a complete picture of a compound's purity. The gold standard is the application of orthogonal techniques—methods that measure purity based on different chemical or physical principles.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For purity assessment, Reversed-Phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.
Applicability & Rationale: HPLC is the workhorse for purity analysis of non-volatile organic molecules like our target compound. It excels at separating the main compound from closely related impurities. Purity is typically determined by area percent, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Strengths:
-
High resolution and sensitivity for a wide range of compounds.
-
Excellent for quantifying closely related structural isomers and non-volatile impurities.
-
The method is scalable and can be adapted for preparative separation to isolate and identify unknown impurities.[4]
Limitations:
-
Co-eluting impurities may lead to an overestimation of purity.
-
The detector response can vary between the analyte and impurities, potentially skewing area percent calculations without a reference standard for each impurity.
-
Does not provide definitive structural information on its own (requires coupling with Mass Spectrometry).
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point due to its versatility.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acid improves peak shape.
-
Solvent B: Acetonitrile (MeCN).[4]
-
-
Gradient Elution: A gradient is crucial for separating impurities with a wide range of polarities.
-
Start at 60% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at 254 nm, a common wavelength for aromatic and heterocyclic systems.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of MeCN.
-
Data Analysis: Calculate purity using the area percentage of the main peak relative to the total area of all detected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer (MS), which fragments them into ions and sorts them by their mass-to-charge ratio, providing a structural "fingerprint."
Applicability & Rationale: Given its structure, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is likely to be sufficiently volatile and thermally stable for GC analysis. GC-MS is a powerful combination, offering high-resolution separation and definitive identification of volatile impurities. Dithienyl benzothiadiazole derivatives have been successfully used as stationary phases in GC, indicating the suitability of this technique for the broader class of compounds.[5][6]
Strengths:
-
Exceptional separation efficiency.
-
Provides both quantitative purity data (from the chromatogram) and qualitative structural information (from the mass spectrum).
-
Highly sensitive for detecting trace volatile impurities.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for some compounds, adding complexity.
-
Quantification can be less accurate than HPLC without proper calibration.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good general-purpose choice.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless injector at 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 20 °C/min.
-
Final Hold: 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 450 m/z.
-
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
-
Data Analysis: Assess purity from the total ion chromatogram (TIC) area percentage. Identify impurity peaks by interpreting their mass spectra and comparing them to spectral libraries.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. In its quantitative application (qNMR), the integral of an analyte's signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself.
Applicability & Rationale: qNMR is considered a primary ratio method of measurement by metrological institutes. It is an indispensable tool for assigning a definitive, high-accuracy purity value. For 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, the distinct signals of the butyl chain protons can be used for quantification against a suitable internal standard.[7] The structural characterization of thiadiazole derivatives by NMR is well-documented.[3][8][9]
Strengths:
-
Provides an absolute purity value (mass fraction), not just a relative one.
-
Highly accurate and precise when performed correctly.
-
Simultaneously confirms the structure of the main component and can help identify impurities.
-
Non-destructive.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-purity, stable internal standard that does not have overlapping signals with the analyte.
-
Requires careful experimental setup, particularly a sufficiently long relaxation delay (D1), to ensure accurate integration.
-
Instrumentation: High-resolution NMR spectrometer (≥400 MHz).
-
Internal Standard: Select a certified reference material with known purity and signals that are well-resolved from the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~15 mg of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve both completely in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Crucial for quantification. Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons (a D1 of 30-60 seconds is often a safe starting point).
-
Pulse Angle: 90° pulse.
-
Scans: Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the triplet of the -S-CH₂- protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Elemental Analysis
Principle: This technique combusts a sample to convert elements like Carbon, Hydrogen, Nitrogen, and Sulfur into simple gases (CO₂, H₂O, N₂, SO₂). The amount of each gas is measured to determine the elemental composition of the original sample.
Applicability & Rationale: Elemental analysis provides a fundamental check on the empirical formula of the synthesized compound. A significant deviation between the measured and theoretical percentages suggests the presence of impurities or residual solvent. This technique is often required for publication in chemical journals.[10][11]
Strengths:
-
Provides a fundamental measure of elemental composition.
-
Can detect inorganic impurities and residual solvents that may be missed by other methods.
Limitations:
-
Does not distinguish between the target compound and an isomer with the same elemental formula.
-
Relatively low precision and requires a significant amount of sample.
Comparative Summary and Data Presentation
| Method | Principle | Information Provided | Pros | Cons |
| HPLC | Differential Partitioning | Relative purity (area %), impurity profile | High resolution, sensitive, widely applicable | Requires reference standards for accurate quantification of impurities, may miss co-eluting peaks |
| GC-MS | Volatility & Mass | Relative purity, impurity identification | High separation efficiency, structural info from MS | Limited to volatile/thermally stable compounds |
| qNMR | Nuclear Spin Resonance | Absolute purity (mass %), structural confirmation | Highly accurate, primary method, non-destructive | Lower sensitivity, requires expensive equipment and careful setup |
| Elemental Analysis | Combustion & Detection | Elemental composition | Confirms empirical formula, detects inorganic impurities | Does not distinguish isomers, lower precision |
Visualizing the Purity Assessment Workflow
A logical, multi-step workflow ensures a thorough and validated purity assessment.
Caption: General workflow for comprehensive purity assessment.
Caption: Step-by-step workflow for quantitative NMR (qNMR).
Conclusion: An Integrated Approach to Purity
The purity assessment of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole demands more than a single measurement. It requires a scientifically sound, integrated strategy employing orthogonal analytical techniques. While HPLC and GC-MS are invaluable for routine purity checks and impurity profiling, qNMR stands as the definitive method for establishing an accurate, absolute purity value.[7] Elemental analysis provides the final, fundamental confirmation of the compound's composition. By judiciously combining these methods, researchers can ensure the quality, integrity, and reliability of their chemical matter, forming a solid foundation for successful research and development.
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Devrim, Ö., Osmaniye, D., Özkay, Ü. D., Kaplancıklı, Z. A., & Can, Ö. D. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 23(3), 664. Available from: [Link]
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Gür, M., Ömeroğlu, S., Yıldırım, S., Ceylan, Ü., Mohamed, E. H., Boukherroub, R., & Çelik, N. Ö. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(12), 5283-5296. Available from: [Link]
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Fakhri, A., Khorrami, A., & Hemmateenejad, B. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Polycyclic Aromatic Compounds, 41(5), 1039-1051. Available from: [Link]
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El-Enany, W. A. M. A., Gomha, S. M., Malak, S. A., & Jiahao, L. (2023). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. Chemistry Africa, 6(5), 1-21. Available from: [Link]
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Rogoza, A. V., Shakirova, D. R., Bagryanskaya, I. Y., & Zibarev, A. V. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 26(11), 3364. Available from: [Link]
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Al-Otaibi, J. S., El-Gogary, T. M., & El-Bahr, S. M. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 339-349. Available from: [Link]
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Chen, J., Wang, Y., Zhang, X., & Lu, X. (2017). Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography. RSC Advances, 7(72), 45455-45462. Available from: [Link]
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Chen, J., Wang, Y., & Lu, X. (2013). Dithienyl benzothiadiazole derivatives: a new type of stationary phases for capillary gas chromatography. Analyst, 139(4), 819-825. Available from: [Link]
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Shovkova, Z., Blazheyevskiy, A., & Parchenko, V. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies, 28(1), 101-112. Available from: [Link]
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Oakley, R. T., & Post, M. L. (1987). The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. Canadian Journal of Chemistry, 65(12), 2779-2784. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Thiadiazole Analogs
Introduction: The Double-Edged Sword of the Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2][3][4] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7] However, this versatility necessitates a rigorous and early assessment of a compound's selectivity. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage drug attrition.[8][9][10] Therefore, a comprehensive cross-reactivity study is not merely a regulatory hurdle but a critical, data-driven step to de-risk a development program and build a robust safety profile for a new chemical entity (NCE) like "5-(Butylthio)-3-chloro-1,2,4-thiadiazole".[11][12][13]
This guide provides a strategic framework for designing and executing a cross-reactivity study for a novel thiadiazole derivative. We will move from predictive computational methods to broad experimental screening and confirmatory, dose-dependent assays, establishing a self-validating system to ensure data integrity and make informed decisions.
Part 1: The In Silico Starting Point: Predicting Off-Target Liabilities
Before committing to expensive and time-consuming wet lab experiments, computational (in silico) approaches offer a powerful first pass to identify potential off-target interactions.[8][14][15] This is especially crucial for an NCE where the biological activity profile is largely unknown. The principle is to leverage vast databases of known compound-protein interactions to predict the likely targets of a new molecule based on its chemical structure.[8][16]
Methodology: Computational Off-Target Prediction
-
Structural Similarity Searching: Utilize platforms like ChEMBL or PubChem to identify known drugs or bioactive compounds that share structural motifs with "5-(Butylthio)-3-chloro-1,2,4-thiadiazole". The known targets of these similar molecules become your primary list of potential off-targets.
-
Data Triangulation: The key to trustworthy in silico analysis is to use multiple, orthogonal methods.[16][17] A consensus "hit"—a target predicted by two or more distinct algorithms—carries a higher probability of being a true off-target and should be prioritized for experimental validation.
Logical Workflow for In Silico Off-Target Prediction
Caption: Tiered experimental workflow for efficient cross-reactivity profiling.
Part 3: Comparative Analysis & Data Interpretation
The ultimate goal is to understand the compound's selectivity. Selectivity is not an absolute measure but a ratio of a compound's potency against its intended target versus its potency against unintended targets. [19][20]
Selecting Comparator Compounds
To put the data for "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" into context, it should be compared against at least two other compounds:
-
A Negative Control: A structurally similar but biologically inactive analog, if available.
-
A Positive Control/Standard of Care: A known drug or tool compound that is active against the intended primary target. This helps to benchmark the on-target potency and provides a reference for the off-target profile.
Data Presentation and Selectivity Index
Summarize all quantitative data in a clear, structured table. The most important metric to derive is the Selectivity Index (SI) .
Selectivity Index (SI) = IC50 (Off-Target) / IC50 (On-Target)
A higher SI value indicates greater selectivity for the on-target versus the off-target. A commonly accepted, though context-dependent, threshold for a reasonably selective compound is an SI > 100.
Table 1: Hypothetical Cross-Reactivity Profile
| Compound | On-Target Potency (IC50, nM) | Off-Target Hit (e.g., hERG) | Off-Target Potency (IC50, nM) | Selectivity Index (SI) |
| 5-(Butylthio)-3-chloro-1,2,4-thiadiazole | 15 | hERG Channel | 3,750 | 250 |
| Comparator A (Known Drug) | 10 | hERG Channel | 1,200 | 120 |
| Comparator B (Structural Analog) | >10,000 | hERG Channel | >10,000 | N/A |
In this hypothetical example, our lead compound shows superior selectivity over the known drug comparator for the hERG channel, a common and critical off-target.
Part 4: Detailed Experimental Protocol Example
Trustworthy data comes from robust protocols. Below is an example of a standard protocol for determining IC50 values in a competitive radioligand binding assay, a common format in safety panels. [21] Protocol: Competitive Radioligand Binding Assay for IC50 Determination
-
Objective: To determine the potency (IC50) of a test compound by measuring its ability to displace a known radioligand from a target receptor.
-
Materials:
-
Cell membranes or purified receptor preparation.
-
Radioligand (e.g., [3H]-Dopamine for the D2 receptor) at a concentration near its Kd.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
-
Test Compound ("5-(Butylthio)-3-chloro-1,2,4-thiadiazole") serially diluted in 100% DMSO.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
96-well microplates and filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a serial dilution of the test compound. A typical starting concentration is 10 mM in DMSO, followed by 1:3 or 1:10 dilutions.
-
In a 96-well plate, add 25 µL of assay buffer to all wells.
-
Add 2 µL of the appropriate compound dilution (or DMSO for total binding control).
-
Add 50 µL of the radioligand diluted in assay buffer.
-
Add 125 µL of the receptor preparation diluted in assay buffer to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration over a GF/C filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mat and measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Normalize the data by setting the mean of the "total binding" (DMSO only) wells to 100% and the "non-specific binding" wells to 0%.
-
Plot the percent inhibition versus the log of the test compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.
-
Conclusion
A systematic and tiered approach to cross-reactivity profiling is essential for mitigating risk in drug development. [11]By integrating predictive in silico methods with a cascade of increasingly quantitative experimental assays, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven guide provides the framework to compare a novel thiadiazole derivative like "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" against relevant alternatives, enabling confident, evidence-based decisions for advancing the safest and most effective candidates toward the clinic.
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Efficacy of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: A Comparative Guide for Researchers
Introduction: The Quest for Novel Fungicidal Scaffolds
The relentless evolution of fungal pathogens necessitates a continuous search for novel and effective fungicides. Within the vast landscape of heterocyclic chemistry, thiadiazole scaffolds have emerged as a "privileged structure" due to their diverse biological activities.[1] This guide provides a comprehensive framework for evaluating the fungicidal efficacy of a novel investigational compound, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole , in comparison to established commercial fungicides.
While specific experimental data for "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" is not yet extensively published, this document outlines the critical experimental workflows and data presentation standards required for a rigorous comparative assessment. The methodologies described are grounded in internationally recognized protocols to ensure scientific integrity and reproducibility.[2][3][4] We will draw upon published data for structurally related 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives to illustrate the expected data formats and potential outcomes of such a study.
The primary objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for evaluating the fungicidal potential of this and other novel chemical entities.
Comparative Framework: Selecting Benchmark Fungicides
A meaningful evaluation of a novel compound requires comparison against current industry standards. Based on their prevalent use and differing mechanisms of action, the following fungicides are selected as benchmarks:
-
Azoxystrobin: A broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration. It is widely used in agriculture.[5][6][7]
-
Carbendazim: A benzimidazole fungicide that works by inhibiting beta-tubulin synthesis, thereby disrupting cell division.[8]
-
Fluconazole: A triazole antifungal that inhibits the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[9][10]
Experimental Design: A Two-Tiered Approach to Efficacy Testing
A comprehensive evaluation of a novel fungicide involves a tiered approach, beginning with broad in vitro screening, followed by more targeted in vivo studies.
Tier 1: In Vitro Antifungal Susceptibility Testing
The cornerstone of in vitro testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a fungus.[2][3] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the preferred methodology for its high-throughput nature and quantitative results.[3][4]
Caption: Workflow for in vitro Minimum Inhibitory Concentration (MIC) determination.
-
Preparation of Antifungal Stock Solutions: Prepare a 10 mg/mL stock solution of "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" and each benchmark fungicide in dimethyl sulfoxide (DMSO).[2]
-
Serial Dilutions: In sterile 96-well microtiter plates, perform two-fold serial dilutions of the stock solutions in RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL). The final DMSO concentration should not exceed 1%.[11]
-
Inoculum Preparation: Culture the selected fungal pathogens (e.g., Botrytis cinerea, Aspergillus fumigatus, Candida albicans) on Sabouraud Dextrose Agar (SDA).[11] Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[11] This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.[11]
-
Inoculation and Incubation: Inoculate each well of the microtiter plates with the fungal suspension. Include a growth control (no antifungal) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth.[3]
The following table illustrates how the MIC data for "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" would be presented in comparison to the benchmark fungicides. The values for the novel compound are hypothetical, while the data for the comparators are representative of their known activity.
| Fungicide | MIC (µg/mL) vs. Botrytis cinerea | MIC (µg/mL) vs. Aspergillus fumigatus | MIC (µg/mL) vs. Candida albicans |
| 5-(Butylthio)-3-chloro-1,2,4-thiadiazole | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Azoxystrobin | 21.7[6][7] | 0.06 - 15.12[5] | >64 |
| Carbendazim | ~1.0[8] | >100 | >100 |
| Fluconazole | >128 | >128 | 0.25 - 4.0[9] |
Tier 2: In Vivo Efficacy on Plant Models
Following promising in vitro results, in vivo testing is crucial to evaluate the compound's performance in a more complex biological system. This step assesses both the protective (preventative) and curative (post-infection) activity of the fungicide.[6][8]
Caption: Workflow for in vivo protective and curative fungicide assays.
-
Plant Cultivation: Grow a suitable host plant (e.g., cucumber for powdery mildew, tomato for late blight) under controlled greenhouse conditions.
-
Treatment Application: Prepare solutions of "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" and benchmark fungicides at various concentrations (e.g., 50, 100, 200 ppm).[12]
-
Protective Assay: Spray the plant leaves with the fungicide solutions until runoff. After the leaves have dried, inoculate them with a spore suspension of the target pathogen.[6]
-
Curative Assay: Inoculate the plant leaves with the spore suspension first. After a 24-hour incubation period to allow for infection to establish, apply the fungicide treatments.[6]
-
Incubation and Assessment: Place the treated plants in a humid chamber to promote disease development. After a set period (e.g., 5-7 days), visually assess the disease severity by measuring lesion diameters or calculating the percentage of leaf area infected.[13]
-
Efficacy Calculation: The efficacy is calculated using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.
The following table demonstrates how the in vivo data would be presented, using Botrytis cinerea on blueberry leaves as a model system.
| Fungicide (at 200 µg/mL) | Protective Activity (% Efficacy) | Curative Activity (% Efficacy) |
| 5-(Butylthio)-3-chloro-1,2,4-thiadiazole | [Data to be determined] | [Data to be determined] |
| Azoxystrobin | 83.9%[6][7] | 59.1%[6][7] |
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action is critical for developing a comprehensive profile of a new fungicide and for managing potential resistance. For many thiadiazole derivatives, particularly those in the 1,3,4-thiadiazole class, the antifungal activity is linked to the inhibition of the ergosterol biosynthesis pathway.[1][9] These compounds can interfere with the enzyme 14-α-demethylase, which is essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.[1]
Further studies would be required to elucidate the specific mechanism of "5-(Butylthio)-3-chloro-1,2,4-thiadiazole". This could involve ergosterol quantification assays, gene expression studies, or enzymatic assays targeting key fungal pathways.
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the comparative evaluation of "5-(Butylthio)-3-chloro-1,2,4-thiadiazole." By adhering to standardized in vitro and in vivo testing protocols and comparing against established fungicides, researchers can generate the high-quality, reproducible data necessary to determine the potential of this novel compound. The fungicidal activity demonstrated by other thiadiazole derivatives suggests that this class of compounds remains a promising area for the discovery of new and effective antifungal agents.[14][15][16] Future research should focus not only on efficacy but also on the toxicological profile and environmental impact of "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" to fully assess its viability as a commercial fungicide.
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The Butylthio Substituent: A Key Modulator of Thiadiazole's Biological Activity
A Comparative Guide to the Structure-Activity Relationship of Butylthio-Substituted Thiadiazoles
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and its versatile pharmacological profile.[1][2] This five-membered heterocycle, a bioisostere of oxadiazole and pyrimidine, is a privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The introduction of various substituents onto the thiadiazole ring allows for the fine-tuning of its physicochemical properties and biological targets. Among these, the alkylthio group, and specifically the butylthio substituent, has emerged as a critical modulator of activity, significantly influencing the potency and selectivity of these compounds.
This technical guide provides an in-depth comparison of the structure-activity relationships (SAR) of butylthio-substituted thiadiazoles. We will explore how the strategic placement of the butylthio group, in conjunction with other substitutions on the thiadiazole ring, dictates the biological outcomes. This analysis is supported by experimental data from the literature, detailed synthetic protocols, and visual representations of key concepts to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.
The Influence of the Thioether Linkage: Enhancing Lipophilicity and Target Engagement
The introduction of a butylthio (-S-C₄H₉) group to the thiadiazole core imparts a significant increase in lipophilicity. This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[3] The sulfur atom in the thioether linkage is also capable of forming important interactions with biological macromolecules, such as hydrogen bonds and van der Waals forces, which can contribute to target binding affinity.
The position of the butylthio group on the 1,3,4-thiadiazole ring, either at the C2 or C5 position, dramatically influences the molecule's overall shape, electronic distribution, and, consequently, its biological activity. The interplay between the butylthio substituent and other functional groups on the ring creates a chemical landscape that dictates the compound's interaction with specific biological targets.
Comparative Analysis of Biological Activities
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents.[4][5][6] The substitution pattern on the thiadiazole ring is a key determinant of their cytotoxic efficacy. For instance, a study on a series of 5-substituted-1,3,4-thiadiazoles linked with other heterocyclic scaffolds showed that specific substitutions can lead to potent antileukemic activity.[6]
In a series of 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine derivatives, one compound demonstrated a potent anti-proliferative effect against the LoVo cancer cell line with an IC50 value of 2.44 µM.[4][7] This highlights the importance of the substituent at the 5-position in concert with the 2-amino group. While this example does not contain a butylthio group, it underscores the principle that the nature of the substituent at this position is critical for anticancer activity. The introduction of a butylthio group at the 2-position, with a substituted phenyl ring at the 5-position, could be a promising strategy for developing novel anticancer agents.
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | [4][7] |
| 4b | A 5-substituted-1,3,4-thiadiazole linked with phenyl thiourea | HL-60 | Potent (32% lethality) | [6] |
| 5b | A 5-substituted-1,3,4-thiadiazole linked with benzothiazole | HL-60 | Potent | [6] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[3][8] The presence of an alkylthio substituent can significantly enhance the antimicrobial properties of these compounds. For example, a series of 5-(nitroaryl)-1,3,4-thiadiazoles with sulfur-containing alkyl side chains were evaluated against Helicobacter pylori, with the 2-[2-(ethylsulfonyl)ethylthio]-side chain derivative from the nitrothiophene series showing high potency.[9] This suggests that the nature of the alkylthio chain and the substituent at the 5-position are crucial for antibacterial activity.
A review of antimicrobial 1,3,4-thiadiazole derivatives highlighted that 79 newly synthesized derivatives exhibited superior or high inhibitory efficacy against a range of Gram-negative and Gram-positive bacterial strains.[3] Similarly, 75 compounds demonstrated antifungal potency exceeding that of reference agents.[3] While specific data for butylthio derivatives is limited, the general trend indicates that lipophilic thioether substituents contribute positively to antimicrobial activity.
Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound Class | Target Organism | Activity | Reference |
| 5-(nitroaryl)-1,3,4-thiadiazoles with alkylthio side chains | Helicobacter pylori | Potent inhibition | [9] |
| Various 1,3,4-thiadiazole derivatives | Gram-negative and Gram-positive bacteria | High inhibitory efficacy | [3] |
| Various 1,3,4-thiadiazole derivatives | 25 fungal species | High antifungal potency | [3] |
Experimental Protocols
The synthesis of butylthio-substituted thiadiazoles typically follows a well-established synthetic route involving the formation of a 2-amino-5-mercapto-1,3,4-thiadiazole intermediate, followed by S-alkylation.
Synthesis of 5-(sec-Butylthio)-1,3,4-thiadiazol-2-amine
This protocol details the synthesis of a specific butylthio-substituted thiadiazole, 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine.[10]
Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
-
To a suspension of thiosemicarbazide (1.0 eq) in ethanol, add carbon disulfide (1.2 eq).
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 5-6.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain 2-amino-5-mercapto-1,3,4-thiadiazole.
Step 2: S-alkylation to yield 5-(sec-Butylthio)-1,3,4-thiadiazol-2-amine
-
Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example potassium carbonate (1.5 eq).
-
Add 2-bromobutane (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the structure-activity relationship of butylthio-substituted thiadiazoles.
Caption: General SAR model for 2,5-disubstituted 1,3,4-thiadiazoles.
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A Comparative Guide to the Synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: An Evaluation of Established and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 5-(butylthio)-3-chloro-1,2,4-thiadiazole is a key building block in medicinal chemistry, valued for its utility in the development of novel therapeutic agents. The strategic placement of its functional groups—a reactive chloro substituent and a lipophilic butylthio group—offers versatile opportunities for molecular elaboration. This guide provides an in-depth comparison of two synthetic routes to this valuable compound: the established pathway commencing from dipotassium cyanodithioimidocarbonate and a plausible alternative route proceeding via a 3,5-dichloro-1,2,4-thiadiazole intermediate. The objective of this analysis is to furnish researchers with the critical data and mechanistic insights necessary to make informed decisions regarding synthetic strategy, considering factors such as yield, scalability, cost, and safety.
Route 1: The Established Synthesis from Dipotassium Cyanodithioimidocarbonate
This well-documented, two-step synthesis is a common method for preparing 3-chloro-5-alkylthio-1,2,4-thiadiazoles. The pathway begins with the S-alkylation of dipotassium cyanodithioimidocarbonate, followed by an oxidative cyclization to form the thiadiazole ring.
Causality of Experimental Choices
The selection of dipotassium cyanodithioimidocarbonate as the starting material is strategic due to its pre-functionalized nature, containing the requisite nitrogen, carbon, and sulfur atoms for the thiadiazole core. The initial S-alkylation with 1-bromobutane is a standard and efficient method for introducing the butylthio moiety. The subsequent oxidative cyclization with sulfuryl chloride is a critical step that simultaneously chlorinates the C3 position and forms the heterocyclic ring in a single transformation. Chloroform is often chosen as the solvent for the cyclization due to its inertness under the reaction conditions and its ability to dissolve the reactants. The reaction is typically conducted at a low temperature to control the exothermicity and minimize the formation of byproducts.
Experimental Protocol
Step 1: Synthesis of Potassium N-cyano-S-butyldithiocarbamate
-
In a flask equipped with a magnetic stirrer, dissolve dipotassium cyanodithioimidocarbonate (1.0 eq) in a mixture of water and acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-bromobutane (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the acetone under reduced pressure.
-
The resulting aqueous solution containing the intermediate, potassium N-cyano-S-butyldithiocarbamate, is typically used directly in the next step without isolation.
Step 2: Synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
-
To the aqueous solution of the intermediate from Step 1, add chloroform.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add sulfuryl chloride (1.2 eq) dropwise to the mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum chromatography on silica gel to yield the final product.
Caption: Established synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Route 2: An Alternative Synthesis via 3,5-Dichloro-1,2,4-thiadiazole
This alternative approach involves the initial construction of a 3,5-dichloro-1,2,4-thiadiazole scaffold, followed by a selective nucleophilic substitution of one chlorine atom with butylthiol. This strategy offers the potential for modularity, allowing for the introduction of various nucleophiles at the C5 position.
Causality of Experimental Choices
The synthesis of 3,5-dichloro-1,2,4-thiadiazole from trichloroacetamidine and trichloromethanesulfenyl chloride provides a robust entry point to the desired heterocyclic core. The subsequent selective mono-substitution with sodium butylthiolate is based on the principle of differential reactivity of the two chlorine atoms on the thiadiazole ring. The C5 position is generally more susceptible to nucleophilic attack than the C3 position. The choice of a strong nucleophile like sodium butylthiolate and carefully controlled reaction conditions (e.g., low temperature) can favor the desired mono-substitution product.
Experimental Protocol
Step 1: Synthesis of 3,5-Dichloro-1,2,4-thiadiazole
-
In a reaction vessel, combine trichloroacetamidine (1.0 eq) and trichloromethanesulfenyl chloride (1.0 eq) in a suitable inert solvent such as dichloromethane.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 3,5-dichloro-1,2,4-thiadiazole can be purified by vacuum distillation.
Step 2: Selective Synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole
-
Prepare sodium butylthiolate by reacting 1-butanethiol with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., THF) at 0 °C.
-
In a separate flask, dissolve the purified 3,5-dichloro-1,2,4-thiadiazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the freshly prepared solution of sodium butylthiolate (1.0 eq) to the solution of the dichlorothiadiazole.
-
Allow the reaction to stir at low temperature for a specified time, carefully monitoring the formation of the mono-substituted product and minimizing the formation of the di-substituted byproduct.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent, purify the product by column chromatography to isolate 5-(butylthio)-3-chloro-1,2,4-thiadiazole.
Caption: Alternative synthesis via 3,5-dichloro-1,2,4-thiadiazole.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Established Synthesis | Route 2: Alternative Synthesis |
| Starting Materials | Dipotassium cyanodithioimidocarbonate, 1-Bromobutane | Trichloroacetamidine, Trichloromethanesulfenyl chloride, 1-Butanethiol |
| Key Reagents | Sulfuryl chloride | Sodium hydride (or other strong base) |
| Number of Steps | 2 | 2 |
| Typical Overall Yield | Moderate to Good | Potentially Moderate (requires optimization) |
| Scalability | Demonstrated scalability | Potentially scalable, but may require careful control of the selective substitution step. |
| Cost of Starting Materials | Dipotassium cyanodithioimidocarbonate can be prepared from readily available materials but may not be commercially available in bulk.[1] 1-Bromobutane is a common and relatively inexpensive reagent.[2][3][4][5] | Trichloroacetamidine and trichloromethanesulfenyl chloride are specialized reagents, and their cost and availability may be a consideration for large-scale synthesis.[6] |
| Safety & Handling | Sulfuryl chloride is toxic, corrosive, and reacts violently with water.[7][8][9][10] Requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). | Trichloromethanesulfenyl chloride is highly toxic, corrosive, and a lachrymator.[11][12][13][14][15] It is also moisture-sensitive and requires stringent safety precautions. The use of sodium hydride in the second step requires handling of a pyrophoric reagent. |
| Key Advantages | Well-established and reliable method. Good yields are often reported. | Modular approach allowing for the synthesis of analogues by varying the nucleophile. |
| Key Disadvantages | The starting material, dipotassium cyanodithioimidocarbonate, may not be readily available from all suppliers. The use of highly toxic and corrosive sulfuryl chloride. | The synthesis and handling of the highly hazardous trichloromethanesulfenyl chloride. The selective mono-substitution may be challenging to control and could lead to mixtures of products, potentially lowering the isolated yield. |
Conclusion and Future Perspectives
Both the established and the alternative synthetic routes to 5-(butylthio)-3-chloro-1,2,4-thiadiazole present viable options for laboratory-scale synthesis. The established route is well-documented and likely to be more reliable for researchers seeking a direct and proven method. Its primary drawback lies in the potential limited availability of the starting material and the handling of sulfuryl chloride.
The alternative route, while conceptually elegant in its modularity, presents significant challenges related to the handling of highly hazardous reagents and the control of selectivity in the substitution step. However, for research programs focused on generating a library of analogues with diverse C5 substituents, the development and optimization of this route could be a worthwhile endeavor. Further investigation into milder and more selective methods for the synthesis of the 3,5-dichloro-1,2,4-thiadiazole intermediate and its subsequent functionalization would enhance the attractiveness of this alternative pathway.
Ultimately, the choice of synthetic route will depend on the specific needs of the research project, including the desired scale of synthesis, the availability and cost of starting materials, and the laboratory's capabilities for handling hazardous reagents.
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Benchmarking 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: A Comparative Efficacy and Mechanistic Analysis Against Commercial Nematicide Standards
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif known for a wide array of biological activities, including applications in medicine and agriculture.[1][2][3] Within this class, halogenated and sulfur-substituted derivatives present unique opportunities for the development of novel active ingredients. This guide introduces 5-(Butylthio)-3-chloro-1,2,4-thiadiazole (CAS 36955-36-9), a compound with potential as a next-generation nematicide.[4][5][6] Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial crop losses.[7] While various chemical and biological nematicides are commercially available, concerns over environmental impact and the development of resistance necessitate the exploration of new chemical entities with novel mechanisms of action.[8]
This document provides a framework for the comprehensive evaluation of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, benchmarking its performance against established commercial standards. We will explore a hypothesized mechanism of action, present detailed protocols for comparative efficacy testing, and provide a template for data analysis and visualization.
Hypothesized Mechanism of Action: Covalent Thiol Modification
Based on recent studies of similarly structured 3-chloro-5-substituted-1,2,4-thiadiazoles, we hypothesize that 5-(Butylthio)-3-chloro-1,2,4-thiadiazole acts as a selective and efficient protein thiol modifier.[9][10] The electron-deficient 1,2,4-thiadiazole ring, activated by the leaving group at the 3-position (chlorine), is susceptible to nucleophilic aromatic substitution.
The proposed mechanism involves the reaction of the compound with solvent-accessible cysteine residues in essential nematode proteins. This covalent modification would irreversibly inhibit protein function, leading to disruption of critical metabolic or neurological pathways and, ultimately, nematode mortality. This mechanism is distinct from common nematicides like cholinesterase inhibitors (e.g., Aldicarb) or succinate dehydrogenase inhibitors.[8][11]
Caption: Hypothesized mechanism of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole via covalent modification of protein thiols.
Selection of Commercial Standards for Benchmarking
To establish a comprehensive performance benchmark, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole should be compared against nematicides with diverse mechanisms of action and formulations.
| Commercial Standard | Active Ingredient | Chemical Class/Type | Mechanism of Action |
| Velum® One | Fluopyram | Benzamide | Succinate Dehydrogenase Inhibitor (SDHI)[11] |
| Salibro® | Reklemel™ (Fluazaindolizine) | Sulfonamide | Novel, undisclosed site of action |
| Nemasys® | Steinernema feltiae | Biological (Beneficial Nematode) | Parasitic action on insect and nematode pests[12] |
| Aldicarb (Temik®) | Aldicarb | Carbamate | Acetylcholinesterase (AChE) Inhibitor[8] |
Note: Aldicarb is included as a historical, potent standard, though its use is now heavily restricted or discontinued in many regions due to safety concerns.[8]
Experimental Protocols for Comparative Efficacy
The following protocols are designed to provide a robust comparison of nematicidal activity from in vitro screening to a more complex soil-based system.
Protocol 1: In Vitro Nematicidal Assay (96-well plate)
This assay determines the direct lethal concentration (LC₅₀) against a model nematode, such as the free-living nematode Caenorhabditis elegans or the root-knot nematode Meloidogyne incognita (J2 stage).
Materials:
-
Synchronized culture of L4-stage C. elegans or freshly hatched J2-stage M. incognita.
-
M9 buffer (for C. elegans) or sterile water (for M. incognita).
-
96-well flat-bottom microplates.
-
Test compounds: 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and commercial standards, dissolved in DMSO (or appropriate solvent).
-
Positive control (e.g., Aldicarb).
-
Negative control (solvent only).
Procedure:
-
Serial Dilution: Prepare a 2x concentrated serial dilution series of each test compound in the appropriate buffer/water.
-
Nematode Suspension: Prepare a nematode suspension at a concentration of approximately 40-50 nematodes per 50 µL.
-
Plate Loading:
-
Add 50 µL of the 2x compound dilution to each well.
-
Add 50 µL of the nematode suspension to each well, bringing the final volume to 100 µL and the compound concentration to 1x.
-
Include wells with buffer/water and solvent as negative controls.
-
-
Incubation: Incubate the plates at 20-25°C for 24 and 48 hours.
-
Mortality Assessment:
-
Observe nematodes under an inverted microscope.
-
Nematodes are considered dead if they do not respond to gentle prodding with a fine probe.
-
Count the number of live and dead nematodes in each well.
-
-
Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ value using probit analysis.
Protocol 2: Greenhouse Pot Study for Root-Knot Nematode Control
This experiment evaluates the compound's efficacy in protecting a host plant (e.g., tomato, Solanum lycopersicum) from nematode infestation in a soil environment.
Procedure:
-
Soil Treatment:
-
Prepare pots with sterilized sandy loam soil.
-
For each treatment group (test compound, commercial standards, untreated control), drench the soil with the respective chemical at a predetermined application rate (e.g., mg active ingredient per kg of soil).
-
Incorporate granular formulations according to manufacturer instructions.
-
-
Transplanting: Transplant 2-3 week-old tomato seedlings into the treated pots.
-
Inoculation: One week after transplanting, inoculate each pot (except for a healthy, uninoculated control group) with a suspension of ~5,000 M. incognita J2 nematodes.
-
Growth Period: Grow the plants in a greenhouse under controlled conditions (25-28°C, 16h light/8h dark cycle) for 6-8 weeks.
-
Data Collection & Assessment:
-
Plant Health Metrics: Measure plant height, shoot fresh weight, and root fresh weight at the end of the experiment.
-
Root Galling Index: Carefully wash the roots and rate the severity of root galling on a scale of 0 (no galls) to 5 (severe galling).
-
Nematode Reproduction: Count the number of egg masses on the roots (staining with Phloxine B can aid visualization) and extract eggs to determine the reproduction factor (Final population / Initial population).
-
Visualization of Experimental Workflow
Caption: Overall workflow for benchmarking 5-(Butylthio)-3-chloro-1,2,4-thiadiazole from initial screening to greenhouse trials.
Comparative Performance Data (Hypothetical Data)
The following tables illustrate how the experimental data would be structured for clear comparison.
Table 1: In Vitro Nematicidal Activity against M. incognita (J2)
| Compound | LC₅₀ at 24h (µg/mL) | LC₅₀ at 48h (µg/mL) |
| 5-(Butylthio)-3-chloro-1,2,4-thiadiazole | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Velum® One (Fluopyram) | 2.1 ± 0.3 | 1.2 ± 0.2 |
| Salibro® (Fluazaindolizine) | 3.5 ± 0.4 | 2.0 ± 0.3 |
| Aldicarb | 0.5 ± 0.1 | 0.3 ± 0.05 |
| Nemasys® | N/A (Biological) | N/A (Biological) |
Table 2: Greenhouse Efficacy against M. incognita on Tomato
| Treatment (Rate) | Shoot Fresh Weight (g) | Root Gall Index (0-5) | Egg Masses per Root System |
| Uninoculated Control | 45.2 ± 3.1 | 0.0 ± 0.0 | 0 ± 0 |
| Inoculated Control | 21.5 ± 2.5 | 4.8 ± 0.2 | 250 ± 35 |
| Test Compound (5 mg/kg) | 38.7 ± 2.8 | 1.2 ± 0.3 | 25 ± 8 |
| Velum® One (5 mg/kg) | 39.1 ± 3.0 | 1.1 ± 0.2 | 22 ± 6 |
| Salibro® (5 mg/kg) | 35.5 ± 2.9 | 1.8 ± 0.4 | 45 ± 11 |
| Nemasys® (Standard App.) | 34.1 ± 3.3 | 2.5 ± 0.5 | 78 ± 15 |
Trustworthiness and Self-Validating Systems
To ensure the integrity and reproducibility of these findings, every protocol must incorporate self-validating systems:
-
Controls: The inclusion of uninoculated, inoculated (untreated), and solvent controls is critical to isolate the effect of the test compounds and ensure that the experimental system is behaving as expected.
-
Positive Standards: Benchmarking against well-characterized commercial standards provides a relative measure of efficacy and validates the sensitivity of the assay.
-
Replication: All treatments should be performed with sufficient biological and technical replicates (e.g., 3-5 replicates per concentration in vitro, 5-8 pots per treatment in the greenhouse) to allow for robust statistical analysis.
-
Blinded Assessment: Whenever possible, scoring (e.g., mortality counts, galling index) should be performed by an individual blinded to the treatment groups to prevent unconscious bias.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the evaluation of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole as a potential novel nematicide. By benchmarking against a range of commercial standards and employing validated protocols, researchers can effectively determine its efficacy, establish a dose-response relationship, and gather evidence to support its proposed mechanism of action as a covalent thiol modifier. The hypothetical data presented suggests that this compound could exhibit potency comparable to modern synthetic nematicides, warranting further investigation and development.
References
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Wikipedia. (n.d.). Nematicide. Retrieved from [Link]
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Nemaplex. (n.d.). Nematicides. University of California, Davis. Retrieved from [Link]
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Kline Group. (2024, June 6). Healthy Crops And Maximum Yields Depend On Effective Nematode Control. Retrieved from [Link]
-
SiteOne. (n.d.). Commercial Nematicides. Retrieved from [Link]
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MDPI. (2023). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
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PubMed. (2025, July 1). Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. Retrieved from [Link]
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MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]
-
Molecules. (2010, December 9). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Retrieved from [Link]
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ResearchGate. (2022, September 5). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Retrieved from [Link]
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MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: A Guide for the Research Professional
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, ensuring the protection of personnel and compliance with regulatory standards. Our focus is to empower you with the knowledge to manage this compound responsibly, reinforcing a culture of safety and scientific integrity within your laboratory.
Hazard Assessment and Immediate Safety Considerations
-
Irritation: Causes skin and serious eye irritation.[2][3][4]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled. [2][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Due to its classification as a halogenated organic compound, it falls under specific environmental disposal regulations.[5][6][7] Improper disposal can lead to environmental contamination.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling 5-(Butylthio)-3-chloro-1,2,4-thiadiazole in any capacity, from initial use to final disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors or aerosols.
Disposal Pathways: A Decision-Making Workflow
The appropriate disposal method for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole depends on the quantity of waste and the capabilities of your institution's environmental health and safety (EHS) department. The following workflow provides a logical approach to decision-making.
Caption: Disposal decision workflow for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Standard Operating Procedure: Collection and Segregation for EHS Pickup
For most laboratory settings, especially when dealing with larger quantities or when in-lab neutralization is not feasible, the safest and most compliant method of disposal is through your institution's EHS department.
Step-by-Step Protocol:
-
Segregate Waste: Do not mix 5-(Butylthio)-3-chloro-1,2,4-thiadiazole waste with other waste streams, particularly non-hazardous waste. It should be collected in a dedicated, chemically compatible container.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure screw-top cap. The container must be clean and dry before use.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"5-(Butylthio)-3-chloro-1,2,4-thiadiazole"
-
CAS Number: "36955-36-9"
-
Primary Hazard: "Irritant"
-
Date of accumulation start.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment.
-
EHS Pickup: Once the container is full or you have completed the project requiring the chemical, contact your EHS department to arrange for pickup and disposal.
In-Lab Chemical Neutralization for Small Quantities
For experienced researchers comfortable with chemical reactions, small quantities of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole can be chemically neutralized before disposal. This procedure is based on the known reactivity of thiadiazoles and organosulfur compounds.[8][9][10] This procedure should only be performed in a chemical fume hood with appropriate PPE.
The principle behind this neutralization is a two-step process: (1) hydrolysis of the thiadiazole ring and (2) oxidation of the resulting sulfur-containing fragments.
Materials:
-
5-(Butylthio)-3-chloro-1,2,4-thiadiazole waste (max 5 g)
-
Sodium hydroxide (NaOH) solution, 2 M
-
Sodium hypochlorite (NaOCl) solution (household bleach, ~5-6%)
-
Stir plate and stir bar
-
Beaker of appropriate size
-
pH paper or pH meter
Step-by-Step Neutralization Protocol:
-
Hydrolysis:
-
In a beaker of appropriate size, dissolve the 5-(Butylthio)-3-chloro-1,2,4-thiadiazole waste in a minimal amount of a water-miscible organic solvent like ethanol or acetone if it is not already in solution.
-
Slowly add a 2 M sodium hydroxide solution to the stirring mixture. A general rule of thumb is to use a 10-fold molar excess of NaOH relative to the thiadiazole.
-
Allow the reaction to stir at room temperature for at least 2 hours to facilitate the hydrolysis of the thiadiazole ring.
-
-
Oxidation:
-
While continuing to stir, slowly add sodium hypochlorite solution to the reaction mixture. The addition should be done in small portions to control the exothermic reaction. A 2 to 3-fold excess of sodium hypochlorite relative to the initial amount of the thiadiazole is recommended.
-
Stir the mixture for an additional 2 hours to ensure complete oxidation of the sulfur-containing byproducts.[11][12]
-
-
Neutralization and Disposal:
-
Check the pH of the final solution. If it is still basic, neutralize it to a pH between 6 and 8 with a dilute acid (e.g., 1 M HCl).
-
The resulting solution can typically be disposed of down the drain with copious amounts of water, provided this is permitted by your local regulations and EHS department. Always consult your institutional guidelines before drain disposal of any chemically treated waste.
-
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Cleanup:
-
Carefully sweep up the absorbed material into a designated hazardous waste container.
-
For solid spills, carefully sweep the material into a hazardous waste container. Avoid creating dust.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a soap and water solution.
-
Follow with a wipe down using a cloth dampened with 70% ethanol.
-
All materials used for cleanup, including gloves, should be placed in the hazardous waste container.
-
-
Label and Dispose: Seal and label the hazardous waste container as described in Section 3 and arrange for EHS pickup.
Conclusion: Fostering a Culture of Safety
The responsible disposal of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a testament to a laboratory's commitment to safety and environmental responsibility. By understanding the hazards, implementing robust disposal protocols, and being prepared for unforeseen events, researchers can ensure that their valuable work does not come at the cost of personal or environmental well-being. This guide serves as a foundational document; always consult your institution's specific EHS policies and the most current regulatory guidelines.
References
-
Journal of the Chemical Society, Perkin Transactions 1. Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines. [Link]
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Petrow, V., Stephenson, O., Thomas, A. J., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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PubMed. Mechanisms of oxidation of organosulfur compounds by ferrate(VI). [Link]
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MDPI. Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. [Link]
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National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]
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U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
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Hindawi. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]
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King County. Laboratory Waste Management Guide. [Link]
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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A Senior Application Scientist's Guide to Handling 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: A Framework for Safety and Operational Integrity
For professionals engaged in the intricate work of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, a member of the reactive 1,2,4-thiadiazole class, is one such compound. While a comprehensive toxicological profile for this specific molecule is not extensively documented, its structural alerts and the known hazards of analogous compounds provide a clear directive for cautious handling.
This guide is structured to provide a self-validating system of protocols. It moves beyond a simple checklist, explaining the causality behind each recommendation. Our objective is to empower you, our fellow scientists, with the knowledge to create a secure environment, ensuring that your focus remains on innovation, not on mitigating preventable incidents. The procedures outlined here are synthesized from established safety data for structurally related thiadiazoles and represent the gold standard in laboratory chemical handling.
Hazard Profile: An Evidence-Based Assessment
Understanding the "why" behind any safety protocol is the bedrock of its effectiveness. The primary hazards associated with chloro-substituted and thio-substituted thiadiazoles are well-characterized and serve as our primary reference for establishing appropriate protective measures.[1] The compound 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is identified as an irritant[2]. Based on data from analogous compounds, a comprehensive hazard profile can be constructed.[3][4][5]
| Hazard Category | Potential Health Effect | Rationale for Concern & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] | The thiadiazole ring and its substituents can interfere with biological processes upon absorption. Systemic toxicity is a significant risk. |
| Skin Corrosion / Irritation | Causes skin irritation.[3][4] In some cases, related compounds cause severe skin burns.[6][7] | The electrophilic nature of the chlorinated thiadiazole ring can lead to reactions with skin proteins and tissues, causing irritation or chemical burns upon contact. |
| Serious Eye Damage / Irritation | Causes serious eye irritation or damage.[3][4][6] | Ocular tissue is extremely sensitive. Direct contact can lead to significant pain, inflammation, and potentially irreversible damage due to the compound's corrosive and irritant properties. |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4][8] | Inhalation of aerosols or particulates can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. All handling operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[9]
| Protection Type | Required Equipment | Standard | Justification |
| Engineering Controls | Chemical Fume Hood | - | Primary containment to minimize inhalation exposure to vapors or aerosols.[9] |
| Eye & Face Protection | Tight-sealing Safety Goggles & Face Shield | OSHA 29 CFR 1910.133 or EN166 | Goggles are essential to protect against splashes.[8] A face shield provides a secondary barrier, protecting the entire face from splashes during transfers or potential reactions. |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloved) | - | Wear appropriate protective gloves to prevent skin exposure.[8] Double-gloving provides an extra layer of protection against potential permeation and allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | Chemical-Resistant Laboratory Coat & Apron | - | A lab coat is standard.[10] A chemical-resistant apron should be worn over the lab coat during bulk transfers or when there is a significant splash risk. |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | EN 149 | While a fume hood is the primary control, a respirator should be available for emergency situations, such as a large spill outside of containment.[3][8] |
Operational Plan: Donning and Doffing PPE Protocol
Cross-contamination is most likely to occur during the removal of PPE. This step-by-step protocol ensures that contaminants are not transferred to your skin or personal clothing.
Step-by-Step PPE Workflow
-
Preparation: Before entering the designated handling area, inspect all PPE for damage (e.g., cracks, holes, tears).
-
Donning (Putting On) Sequence:
-
Step 1: Put on the inner pair of gloves.
-
Step 2: Don the laboratory coat, ensuring it is fully buttoned.
-
Step 3: Don the chemical-resistant apron (if required).
-
Step 4: Put on safety goggles and adjust for a snug fit.
-
Step 5: Put on the face shield.
-
Step 6: Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) Sequence: This is the critical phase for preventing exposure.
-
Step 1: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.[10]
-
Step 2: Remove the face shield from the back of your head.
-
Step 3: Remove the chemical-resistant apron.
-
Step 4: Remove the safety goggles from the back.
-
Step 5: Remove the laboratory coat. Unbutton it and peel it away from your body, touching only the inside. Roll it so the contaminated side is on the inside.
-
Step 6: Remove the inner pair of gloves using the same technique as in Step 1.
-
Step 7: Wash hands and any exposed skin thoroughly with soap and water.[9]
-
Visualization of PPE Workflow
Caption: Immediate response plan for different routes of accidental chemical exposure.
Chemical Spill and Waste Disposal
-
Spill Management:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite. [4] 3. Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal. [4] 4. Clean the spill area thoroughly, and decontaminate all equipment used in the cleanup.
-
-
Waste Disposal:
-
Chemical Waste: All waste containing 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, including unused product and solutions, must be collected in a designated, labeled, and sealed hazardous waste container. [10] 2. Contaminated Materials: All disposable PPE (gloves, etc.) and lab supplies (pipette tips, absorbent pads) that come into contact with the chemical must be disposed of as solid hazardous waste. [10] 3. Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. [10]Never dispose of this chemical down the drain or in regular trash. [10] By integrating these safety and logistical protocols into your standard operating procedures, you build a resilient framework that protects both the researcher and the integrity of the research itself. Trust in your process begins with a verifiable commitment to safety.
-
References
-
Fisher Scientific. (2023-09-01). SAFETY DATA SHEET: 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole. [Link]
-
PubChem. 5-Chloro-3-methyl-1,2,4-thiadiazole. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
